molecular formula C20H16O5 B190552 Alpinumisoflavone CAS No. 34086-50-5

Alpinumisoflavone

Cat. No.: B190552
CAS No.: 34086-50-5
M. Wt: 336.3 g/mol
InChI Key: RQAMSFTXEFSBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpinumisoflavone is a member of isoflavanones. It has a role as a metabolite.
This compound has been reported in Maclura pomifera, Ficus nervosa, and other organisms with data available.
extract from twigs of poisonous British plant

Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMSFTXEFSBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187683
Record name Alpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-50-5
Record name Alpinumisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34086-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpinumisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPINUMISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alpinumisoflavone: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone, a prenylated isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known mechanisms of action, with a focus on key signaling pathways. Quantitative data are presented in a structured format to facilitate comparison, and experimental protocols are detailed to aid in reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the underlying processes.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Leguminosae and Moraceae families. While numerous species have been identified as sources, the concentration of this compound can vary depending on the plant part, maturation stage, and geographical location. A high content of this compound has been reported in the fully mature fruits of Cudrania tricuspidata (mandarin melon berry)[1].

The following table summarizes the key natural sources of this compound and related prenylated isoflavones, with quantitative data where available.

Plant SpeciesFamilyPlant PartCompoundConcentration/YieldReference
Cudrania tricuspidataMoraceaeFruitsThis compoundPresent[2][3]
Cudrania tricuspidataMoraceaeFruits4'-O-methylthis compound10.61 - 322.6 µg/g[4]
Derris eriocarpaLeguminosaeStemsThis compoundIsolated[5][6]
Millettia thonningiiLeguminosaeStem BarkO,O-dimethylthis compound12.8 g (from 96 g crude extract)[7]
Erythrina strictaLeguminosaeBarkThis compoundIsolated

Extraction and Isolation Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high purity and yield.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant material.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol, Acetone, Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fraction Ethyl Acetate Fraction Partitioning->Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (prep-HPLC, Recrystallization) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 1: General workflow for this compound extraction.
Detailed Experimental Protocol from Derris eriocarpa

This protocol is based on the methods described for the isolation of flavonoids from Derris eriocarpa[5].

  • Extraction: The air-dried and powdered stems of Derris eriocarpa are extracted with a suitable solvent, such as ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Further Separation: The fractions containing this compound are further purified using a Sephadex LH-20 column, eluting with methanol.

  • Final Purification: Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The structure is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[5].

Detailed Experimental Protocol from Millettia thonningii

This protocol describes the isolation of O,O-dimethylthis compound, a derivative of this compound, from the stem bark of Millettia thonningii[7].

  • Extraction: Pulverized stem bark of Millettia thonningii is subjected to Soxhlet extraction with ethyl acetate. The solvent is removed using a rotary evaporator to obtain a crude extract[7].

  • Column Chromatography: A portion of the crude extract (e.g., 96 g) is loaded onto a silica gel column (e.g., 500 g). The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the concentration of ethyl acetate to 100%[7].

  • Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and concentrated to yield the purified isoflavone[7].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound and its derivatives have been shown to inhibit this pathway. Specifically, 4'-O-methylthis compound has been demonstrated to decrease the translocation of the NF-κB p50 and p65 subunits from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-stimulated microglial cells[8].

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits This compound->NFkB_nuc inhibits translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression induces PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Effectors Akt->Downstream activates PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates This compound This compound This compound->PI3K inhibits This compound->Akt inhibits phosphorylation

References

Alpinumisoflavone: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone, a naturally occurring pyranoisoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in various medicinal plants, this prenylated isoflavonoid exhibits notable antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, analysis, and biological evaluation. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is an off-white to light yellow crystalline solid. Its core structure is a pyranoisoflavone, a class of flavonoids characterized by a pyran ring fused to the isoflavone backbone.[1]

Identification and Formula
PropertyValueReference
IUPAC Name 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[2]
CAS Number 34086-50-5[3][4]
Molecular Formula C₂₀H₁₆O₅[2][3][4]
Molecular Weight 336.34 g/mol [3][4]
Canonical SMILES CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C[2]
InChIKey RQAMSFTXEFSBPK-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueReference
Melting Point 210-212 °C[3]
Appearance Off-white to light yellow solid[5]
Solubility

This compound is poorly soluble in water.[6][7] It is soluble in dimethyl sulfoxide (DMSO) and various formulations used for in vivo studies, such as combinations of DMSO, PEG300, Tween80, and saline.[5]

SolventSolubilityReference
Water Poorly soluble[6][7]
DMSO ~100 mg/mL
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥ 2.5 mg/mL[5]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[5]
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL[5]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

As a flavonoid, this compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. Generally, isoflavones display two main absorption bands: Band I in the 310-330 nm range and Band II between 245-295 nm.

Note: Specific λmax values for this compound were not found in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Note: While general NMR techniques for isoflavone identification are well-documented, a definitive, published list of ¹H and ¹³C NMR chemical shifts specifically for this compound could not be located in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation of isoflavones typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that can aid in structural identification.

Experimental Protocols

Extraction and Isolation of this compound from Cudrania tricuspidata

This protocol is based on methods for extracting prenylated isoflavonoids from Cudrania tricuspidata fruits.

  • Extraction:

    • Dried and powdered fruits of Cudrania tricuspidata are extracted with 80% aqueous acetone at room temperature for 24 hours.

    • The extract is then concentrated under reduced pressure.

  • Partitioning:

    • The concentrated extract is suspended in distilled water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The this compound will primarily be in the less polar fractions.

  • Purification:

    • The n-hexane or ethyl acetate fraction is subjected to further purification using techniques like centrifugal partition chromatography (CPC) or column chromatography on silica gel.

    • Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Final purification can be achieved by recrystallization to yield pure this compound.

G start Dried Cudrania tricuspidata Fruit Powder extraction Extraction with 80% Aqueous Acetone start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Partitioning (n-hexane, ethyl acetate, n-butanol) concentration->partitioning purification Chromatographic Purification (CPC or Column Chromatography) partitioning->purification analysis Purity Analysis (HPLC) purification->analysis end Pure this compound analysis->end G AIF This compound ERK ERK1/2 Phosphorylation AIF->ERK JNK JNK Activity AIF->JNK p38 p38 MAPK Activity AIF->p38 Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis G AIF This compound Akt Akt Signaling AIF->Akt miR101 miR-101 Expression Akt->miR101 RLIP76 RLIP76 miR101->RLIP76 Proliferation Cell Proliferation & Metastasis RLIP76->Proliferation Apoptosis Apoptosis RLIP76->Apoptosis

References

Alpinumisoflavone: A Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone is a naturally occurring pyranoisoflavone, a class of organic compounds characterized by an isoflavone core fused with a pyran ring. First isolated from Derris alpinum, this prenylated isoflavone has garnered significant attention within the scientific community for its diverse and potent biological activities. As a secondary metabolite found in various medicinal plants, including those from the Derris and Cudrania genera, this compound represents a promising lead compound in drug discovery and development. Its multifaceted pharmacological profile, encompassing anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, underscores the importance of a thorough understanding of its structural and functional characteristics.

This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising natural product.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, which together provide a complete picture of its atomic connectivity and stereochemistry.

Chemical Structure

The systematic name for this compound is 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one. Its chemical structure is presented below:

Molecular Formula: C₂₀H₁₆O₅ Molecular Weight: 336.34 g/mol

Spectroscopic Characterization Workflow

The structural elucidation of a novel natural product like this compound typically follows a standardized workflow that integrates various analytical techniques. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and stereochemistry.

G cluster_0 Isolation & Purification cluster_1 Structural Analysis Crude Plant Extract Crude Plant Extract Fractionation (e.g., Solvent Partitioning) Fractionation (e.g., Solvent Partitioning) Crude Plant Extract->Fractionation (e.g., Solvent Partitioning) Chromatographic Separation (e.g., Column Chromatography, HPLC) Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractionation (e.g., Solvent Partitioning)->Chromatographic Separation (e.g., Column Chromatography, HPLC) Pure this compound Pure this compound Chromatographic Separation (e.g., Column Chromatography, HPLC)->Pure this compound Mass Spectrometry (MS) Mass Spectrometry (MS) Pure this compound->Mass Spectrometry (MS) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Pure this compound->NMR Spectroscopy (1H, 13C, 2D) X-ray Crystallography X-ray Crystallography Pure this compound->X-ray Crystallography Molecular Formula & Weight Molecular Formula & Weight Mass Spectrometry (MS)->Molecular Formula & Weight Final Structure Elucidation Final Structure Elucidation Molecular Formula & Weight->Final Structure Elucidation Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy (1H, 13C, 2D)->Connectivity & Stereochemistry Connectivity & Stereochemistry->Final Structure Elucidation 3D Structure Confirmation 3D Structure Confirmation X-ray Crystallography->3D Structure Confirmation 3D Structure Confirmation->Final Structure Elucidation

A generalized workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula as C₂₀H₁₆O₅. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of isoflavones is well-characterized and typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that help to identify the substitution patterns on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the searched literature, the structural features suggest a predictable spectrum.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the A and B rings, a characteristic singlet for the C2-H of the isoflavone core, signals for the vinyl protons of the pyran ring, and a prominent singlet for the two methyl groups of the dimethylpyran moiety. The hydroxyl protons would also be observable, often as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms. The carbonyl carbon (C4) would appear significantly downfield. The aromatic and olefinic carbons would resonate in the typical range for these functional groups, while the quaternary carbon and the two methyl carbons of the dimethylpyran group would be found in the aliphatic region.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which the precise positions of all atoms can be determined.

Isolation and Purification

This compound is a major constituent of the fruits of Cudrania tricuspidata (mandarin melon berry) and can be isolated and purified using a combination of extraction and chromatographic techniques.

Experimental Protocol: Isolation from Cudrania tricuspidata Fruits
  • Extraction:

    • Dried and powdered fruits of C. tricuspidata are extracted with 80% aqueous acetone at room temperature for 24 hours.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The fractions are concentrated, and the n-hexane and ethyl acetate fractions, which are rich in isoflavonoids, are selected for further purification.

  • Chromatographic Purification:

    • The n-hexane or ethyl acetate fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and may be further purified by preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) to yield the pure compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₀H₁₆O₅
Molecular Weight 336.34 g/mol
Appearance Pale yellow solid
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one
Synonyms Alpinum isoflavone

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, which have been quantified in various in vitro and in vivo models.

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values for the key biological activities of this compound.

Table 1: Anticancer and Anti-Angiogenic Activities of this compound

ActivityCell Line/ModelIC₅₀/EC₅₀ (µM)Reference
Anti-Angiogenic (HER2 Inhibition) In vitro enzyme assay2.96[1]
Anti-Angiogenic (VEGFR-2 Inhibition) In vitro enzyme assay4.80[1]
Anti-Angiogenic (MMP-9 Inhibition) In vitro enzyme assay23.00[1]
Anti-Angiogenic (FGFR4 Inhibition) In vitro enzyme assay57.65[1]
Anti-Angiogenic (EGFR Inhibition) In vitro enzyme assay92.06[1]
Anti-Angiogenic (RET Inhibition) In vitro enzyme assay> 200[1]
Inhibition of Branch Points (in ovo) Duck Chorioallantoic Membrane (CAM)14.25[1][2]
Inhibition of Tubule Length (in ovo) Duck Chorioallantoic Membrane (CAM)3.52[1][2]
Cytotoxicity MCF-7 (Human Breast Cancer)> 100 (44.92% inhibition at 100 µM)[1]
Cytotoxicity HDFn (Human Dermal Fibroblasts, neonatal)> 100[2]

Table 2: Anti-inflammatory and Antioxidant Activities of this compound

ActivityAssayIC₅₀/EC₅₀ (µM)Reference
Anti-diabetic (PTP1B Inhibition) In vitro enzyme assay37.52[3]
Antioxidant (DPPH Radical Scavenging) In vitro assayEC₅₀ of M. tricuspidata fruit extract containing AIF was 134.1 µg/mL
Experimental Protocols
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a short incubation period.

    • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound Intervention cluster_2 Signaling Cascades cluster_3 Cellular Responses LPS LPS MAPK MAPKs LPS->MAPK Activates NFkB NF-κB LPS->NFkB Activates PI3K_Akt PI3K/Akt LPS->PI3K_Akt Activates AIF AIF AIF->MAPK Inhibits AIF->NFkB Inhibits AIF->PI3K_Akt Inhibits Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation

Modulation of key signaling pathways by this compound.
  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been shown to suppress the activation of MAPKs, which are critical regulators of inflammation and cell proliferation.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: By inhibiting the NF-κB signaling cascade, this compound can reduce the expression of pro-inflammatory cytokines and mediators.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The inhibition of the PI3K/Akt pathway by this compound is a key mechanism underlying its pro-apoptotic and anti-proliferative effects in cancer cells.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, underscored by its diverse pharmacological activities. The structural elucidation of this pyranoisoflavone has been achieved through a combination of advanced spectroscopic methods, providing a solid foundation for understanding its structure-activity relationships. The availability of detailed protocols for its isolation and for the assessment of its biological effects facilitates further research and development. The quantitative data on its anticancer, anti-angiogenic, and anti-inflammatory activities, coupled with the elucidation of the signaling pathways it modulates, highlight its promise as a lead compound for the development of novel therapeutics. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for the scientific community to build upon in the quest for new and effective treatments for a range of human diseases.

References

The Biosynthesis of Alpinumisoflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthetic pathway of Alpinumisoflavone, a prenylated pyranoisoflavone with significant pharmacological interest. The document outlines the enzymatic steps, precursor molecules, and regulatory aspects of its formation in plants. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to this compound

This compound is a specialized isoflavonoid characterized by a dimethylpyran ring fused to the A ring of the genistein backbone.[1] This structural modification, particularly the prenylation, enhances its lipophilicity and is often associated with increased bioactivity, including anti-inflammatory, antioxidant, and anticancer properties.[2] Understanding its biosynthesis is crucial for metabolic engineering efforts to increase its production in plants or heterologous systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone genistein, which then undergoes prenylation and subsequent cyclization.

Formation of the Isoflavone Core: Genistein

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and are well-characterized.[3]

  • Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of three enzymes:

    • Phenylalanine ammonia-lyase (PAL)

    • Cinnamate 4-hydroxylase (C4H)

    • 4-Coumarate:CoA ligase (4CL) [4]

  • Chalcone Formation: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by Chalcone synthase (CHS) to form naringenin chalcone.[4]

  • Isomerization to Naringenin: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to the flavanone naringenin.[3]

  • Conversion to Genistein: The key step in isoflavonoid biosynthesis is the conversion of naringenin to the isoflavone genistein. This is a two-step process catalyzed by:

    • Isoflavone synthase (IFS) , a cytochrome P450 enzyme, which hydroxylates and rearranges the B-ring to form 2-hydroxyisoflavanone.[3][5]

    • 2-hydroxyisoflavanone dehydratase (HID) , which dehydrates the intermediate to yield genistein.[3]

Prenylation of Genistein

The crucial step that differentiates the biosynthesis of this compound is the addition of a prenyl group to the genistein backbone.

  • Prenyltransferase (PT): A specific prenyltransferase enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the A-ring of genistein.[6][7] While the exact enzyme for this compound has not been definitively identified, it is likely a membrane-bound enzyme, possibly localized to the plastid.[6] The prenyl group is typically added at the C6 or C8 position. For this compound, prenylation occurs at the C6 position.

Cyclization to form the Pyrano Ring

The final step is the oxidative cyclization of the prenyl group to form the dimethylpyran ring.

  • Cytochrome P450 Monooxygenase: This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase. The proposed mechanism involves the epoxidation of the prenyl side chain, followed by an intramolecular cyclization to form the pyran ring.[8][9]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Alpinumisoflavone_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_alpinum This compound Specific Pathway precursor precursor intermediate intermediate final_product final_product enzyme enzyme L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI Genistein Genistein Naringenin->Genistein IFS, HID Prenyl-Genistein Prenyl-Genistein Genistein->Prenyl-Genistein Prenyltransferase This compound This compound Prenyl-Genistein->this compound Cytochrome P450 Monooxygenase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related pathways can provide valuable insights.

ParameterValueOrganism/EnzymeReference
Enzyme Kinetics
Km for Genistein (Prenyltransferase LaPT1)35.4 ± 4.2 µMLupinus albus[6]
Km for DMAPP (Prenyltransferase LaPT1)138.6 ± 22.3 µMLupinus albus[6]
Metabolite Concentrations
Genistein in Soybean Seeds0.1 - 2.0 mg/gGlycine max[10]
Daidzein in Soybean Seeds0.2 - 2.5 mg/gGlycine max[10]
This compound in Cudrania tricuspidata fruitHigh contentCudrania tricuspidata[2]

Experimental Protocols

Heterologous Expression and Characterization of a Candidate Prenyltransferase

This protocol describes the functional characterization of a candidate prenyltransferase gene identified through transcriptomics or homology-based screening.

  • Gene Amplification and Cloning: Amplify the full-length open reading frame of the candidate prenyltransferase gene from plant cDNA using PCR with high-fidelity polymerase. Clone the PCR product into a yeast expression vector (e.g., pYES2/NT C) for heterologous expression in Saccharomyces cerevisiae.

  • Yeast Transformation and Expression: Transform the expression construct into a suitable yeast strain (e.g., INVSc1). Induce protein expression by growing the yeast culture in a galactose-containing medium.

  • Microsome Isolation: Harvest the yeast cells and mechanically disrupt them (e.g., using glass beads). Isolate the microsomal fraction, which contains the membrane-bound prenyltransferase, by differential centrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, the isoflavone substrate (genistein), the prenyl donor (DMAPP), and necessary cofactors (e.g., MgCl2) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer. Compare the retention time and mass spectrum of the product with an authentic standard of the expected prenylated isoflavone.[6]

Workflow for Identifying Biosynthesis Genes

The following workflow can be employed to identify the genes involved in this compound biosynthesis.

gene_discovery_workflow data_input data_input process process output output Metabolite Profiling (LC-MS) Metabolite Profiling (LC-MS) Co-expression Network Analysis Co-expression Network Analysis Metabolite Profiling (LC-MS)->Co-expression Network Analysis Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq)->Co-expression Network Analysis Candidate Gene Identification Candidate Gene Identification Co-expression Network Analysis->Candidate Gene Identification Functional Characterization Functional Characterization Candidate Gene Identification->Functional Characterization Plant Tissue Collection Plant Tissue Collection Plant Tissue Collection->Metabolite Profiling (LC-MS) Plant Tissue Collection->Transcriptome Sequencing (RNA-Seq)

Caption: Workflow for identifying this compound biosynthesis genes.

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, and likely this compound, is tightly regulated at the transcriptional level.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes in the phenylpropanoid and isoflavonoid pathways, including:

  • MYB transcription factors: These are key regulators that can activate the promoters of genes like CHS and IFS.[4]

  • bHLH (basic helix-loop-helix) transcription factors: Often work in concert with MYB proteins to regulate pathway genes.

  • WRKY and NAC transcription factors: Also implicated in the regulation of isoflavonoid biosynthesis in response to various stimuli.[11]

Signaling Pathways

Environmental and hormonal signals can induce the production of isoflavonoids.

  • Environmental Elicitors: Pathogen attack, UV radiation, and nutrient deficiency can trigger the expression of isoflavonoid biosynthetic genes as a defense response.[1]

  • Hormonal Signals: Plant hormones such as jasmonic acid and salicylic acid are involved in mediating the defense response and can upregulate the isoflavonoid pathway.[1]

The following diagram illustrates the signaling cascade leading to isoflavonoid production.

signaling_pathway stimulus stimulus signaling_molecule signaling_molecule transcription_factor transcription_factor gene_expression gene_expression Hormonal Signals Hormonal Signals Signal Transduction Cascade Signal Transduction Cascade Hormonal Signals->Signal Transduction Cascade MYB, bHLH, WRKY, NAC MYB, bHLH, WRKY, NAC Signal Transduction Cascade->MYB, bHLH, WRKY, NAC Biosynthesis Gene Expression Biosynthesis Gene Expression MYB, bHLH, WRKY, NAC->Biosynthesis Gene Expression Environmental Stimuli Environmental Stimuli Environmental Stimuli->Signal Transduction Cascade

Caption: Regulatory signaling pathway for isoflavonoid biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step process involving the well-established phenylpropanoid and isoflavonoid pathways, followed by specific prenylation and cyclization reactions. While the core pathway to the precursor genistein is well understood, the specific enzymes responsible for the final steps in this compound formation are yet to be fully characterized. This guide provides a comprehensive overview of the current knowledge and outlines experimental approaches to further elucidate this important biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers aiming to harness the potential of this compound for pharmaceutical and biotechnological applications.

References

Alpinumisoflavone: An In-Depth Technical Guide to Preliminary In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest in the scientific community.[1][2] Isolated from various plant sources, including Cudrania tricuspidata and plants from the Leguminosae family, AIF has demonstrated a wide range of biological activities in preliminary in-vitro studies.[3][4] This technical guide provides a comprehensive overview of these findings, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

The prenyl group in this compound enhances its lipophilicity, which is believed to contribute to its increased affinity for cell membranes and, consequently, its enhanced biological effects compared to non-prenylated isoflavonoids.[1][2] In-vitro research has highlighted its potential as an anti-inflammatory, antioxidant, anticancer, and antidiabetic agent.[1][4][5]

Quantitative Data from In-Vitro Studies

The following tables summarize the key quantitative findings from various in-vitro assays investigating the efficacy of this compound.

Table 1: Enzyme Inhibition and Cytotoxic Activities

Biological Target/ActivityCell Line/Assay SystemIC50 / EffectReference
α-glucosidase InhibitionEnzyme Assay73.3 ± 12.9 μM[1]
Protein Tyrosine Phosphatase 1B (PTP1B) InhibitionEnzyme Assay42 μM[1]
HER2 InhibitionKinase Assay2.96 µM[6]
VEGFR-2 InhibitionKinase Assay4.80 µM[6]
MMP-9 InhibitionGelatinase Assay23.00 µM[6]
CytotoxicityMCF-7 (ER+ Breast Cancer)44.92 ± 1.79% inhibition at 100 µM[6]
DPPH Radical ScavengingChemical AssayEC50 of 9.2 μM[7]

Table 2: Effects on Gene and Protein Expression

Cell LineTreatmentTarget Gene/ProteinEffectReference
Human Dermal Fibroblasts (HDFs)TNF-α (20 ng/mL) + AIF (25 and 50 µM)MMP-1Inhibition of TNF-α-induced increase[7]
Human Dermal Fibroblasts (HDFs)TNF-α (20 ng/mL) + AIF (25 and 50 µM)Procollagen I α1Inhibition of TNF-α-induced decrease[7]
Human Dermal Fibroblasts (HDFs)TNF-α (20 ng/mL) + AIF (25 and 50 µM)IL-1β, IL-6, IL-8Suppression of TNF-α-induced expression[7]

Experimental Protocols

This section details the methodologies for key in-vitro experiments cited in the literature.

1. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of this compound on cancer and normal cell lines.

  • Cell Lines: MCF-7 (estrogen-receptor-positive human breast cancer cells) and HDFn (human dermal fibroblast neonatal normal cells).[6]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control for 24 to 48 hours. Doxorubicin is often used as a positive control.[8]

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

2. Kinase Inhibition Assays

  • Objective: To determine the inhibitory activity of this compound against specific kinases involved in angiogenesis.[8]

  • Targets: VEGFR-2, HER2, RET, EGFR, and FGFR4.[8]

  • Methodology:

    • Kinase activity is measured using commercially available kinase assay kits (e.g., Kinase-Glo™ Max).

    • The assays are typically performed in a 96-well plate format.

    • The kinase, substrate, and ATP are incubated with varying concentrations of this compound.

    • The amount of ATP remaining after the kinase reaction is quantified by adding a luciferase-based reagent, which generates a luminescent signal.

    • The luminescence is inversely proportional to the kinase activity.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Gene Expression Analysis (qRT-PCR)

  • Objective: To quantify the changes in mRNA expression of target genes in response to this compound treatment.

  • Cell Line: Human Dermal Fibroblasts (HDFs).[7]

  • Methodology:

    • HDFs are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for a specified duration (e.g., 4 or 12 hours).[7]

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the target genes (e.g., MMP-1, COLIA1, IL-1β, IL-6, IL-8) and a reference gene (e.g., GAPDH).

    • The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.

4. Protein Secretion Analysis (ELISA)

  • Objective: To measure the concentration of secreted proteins in the cell culture medium.

  • Cell Line: Human Dermal Fibroblasts (HDFs).[7]

  • Methodology:

    • The cell culture supernatants from the gene expression experiment are collected.

    • Enzyme-linked immunosorbent assays (ELISAs) are performed using commercially available kits specific for the proteins of interest (e.g., MMP-1, procollagen I α1, IL-1β, IL-6, IL-8).

    • The assay is performed according to the manufacturer's instructions, which typically involves capturing the protein of interest with a specific antibody, followed by detection with a labeled secondary antibody.

    • The absorbance is measured, and the protein concentration is determined by comparison to a standard curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory and Antioxidant Effects in Human Dermal Fibroblasts

In human dermal fibroblasts, this compound has been shown to counteract the inflammatory effects of TNF-α. It achieves this by suppressing the accumulation of reactive oxygen species (ROS) and nitric oxide (NO).[7] This antioxidant activity is crucial in mitigating the downstream inflammatory cascade. AIF inhibits the TNF-α-induced increase in matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation, and prevents the decrease in procollagen I α1, thereby protecting the extracellular matrix.[7] Furthermore, it suppresses the expression of pro-inflammatory mediators and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), IL-6, and IL-8.[7]

G TNFa TNF-α ROS_NO ROS / NO Accumulation TNFa->ROS_NO ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2) TNFa->ProInflammatory Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) TNFa->Cytokines MMP1 MMP-1 Expression TNFa->MMP1 Collagen Procollagen I α1 Expression TNFa->Collagen decreases AIF This compound AIF->ROS_NO AIF->ProInflammatory AIF->Cytokines AIF->MMP1 AIF->Collagen prevents decrease Inflammation Inflammatory Response ROS_NO->Inflammation ProInflammatory->Inflammation Cytokines->Inflammation MMP1->Inflammation

AIF's anti-inflammatory action against TNF-α.

Anticancer and Anti-angiogenic Mechanisms

This compound exhibits anticancer properties by targeting key molecules involved in tumor growth and angiogenesis.[8] In-vitro studies have demonstrated its ability to inhibit the growth of estrogen-receptor-positive (ER+) breast cancer cells (MCF-7).[6] This effect is, at least in part, due to its inhibitory action on several receptor tyrosine kinases that are crucial for angiogenesis, including VEGFR-2, HER2, RET, EGFR, and FGFR4.[8] By blocking these signaling pathways, AIF can potentially disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting their growth and metastasis. The proto-oncogenes RET and HER2, for instance, promote angiogenesis through downstream signaling pathways like Ras, PI3K, and mTOR, which in turn increase the release of growth factors and matrix-degrading enzymes like MMP-9.[8] AIF's ability to inhibit these targets underscores its potential as an anti-angiogenic agent.

G AIF This compound Receptors Pro-angiogenic Receptors (VEGFR-2, HER2, RET, EGFR, FGFR4) AIF->Receptors Downstream Downstream Signaling (Ras, PI3K, mTOR) Receptors->Downstream GrowthFactors Growth Factors & Cytokines (VEGF, EGF, FGF) Downstream->GrowthFactors MMP9 MMP-9 Downstream->MMP9 Angiogenesis Angiogenesis GrowthFactors->Angiogenesis MMP9->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth G Start Start: Compound Synthesis/Isolation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot, qRT-PCR) Mechanism->Pathway End End: In-Vivo Studies Apoptosis->End CellCycle->End Pathway->End

References

Alpinumisoflavone: A Technical Guide to Its Discovery, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. First isolated in 1971, this compound has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its extraction, isolation, and bioactivity assessment, and an in-depth analysis of the key signaling pathways it modulates. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Discovery and Historical Context

This compound, a pyranoisoflavone, was first isolated by Jackson and colleagues in 1971.[1] It is a derivative of genistein, characterized by a dimethylpyran ring fused to the A ring of the isoflavone core.[2] This prenylation is believed to enhance its lipophilicity and, consequently, its biological activity compared to non-prenylated isoflavones.[1][2]

Initially identified in plants of the Leguminosae and Moraceae families, AIF has since been isolated from various medicinal plants worldwide.[1] Notably, it is found in the fruits of Cudrania tricuspidata (mandarin melon berry) and the African medicinal plant Erythrina lysistemon.[3][4] The widespread occurrence of AIF in traditional medicinal plants has spurred extensive research into its pharmacological properties, revealing its potential as a multi-target therapeutic agent.[1][2]

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory concentration (IC50) and effective concentration (EC50) values for its antioxidant, anti-inflammatory, and anti-cancer effects.

Table 1: Antioxidant Activity of this compound
Assay TypeTest SystemIC50/EC50 (µM)Reference
DPPH Radical ScavengingChemical Assay9.2[5]
ABTS Radical ScavengingChemical AssayVaries by study[1][6]
Table 2: Anti-inflammatory Activity of this compound
Assay TypeCell Line/ModelIC50 (µM)Reference
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 cells15.97[1]
Table 3: Anti-cancer Activity of this compound
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (ER+)> 100[1]
MDA-MB-231Breast Cancer (Triple Negative)42.57[1]
U373GlioblastomaTime and dose-dependent inhibition
T98GGlioblastomaTime and dose-dependent inhibition
ES2Ovarian CancerDose-dependent anti-proliferation[7][8]
OV90Ovarian CancerDose-dependent anti-proliferation[7][8]
Lung Tumor CellsLung CancerInduces cell death[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and key bioactivity assays of this compound.

Extraction and Isolation of this compound from Cudrania tricuspidata Fruits

Objective: To extract and purify this compound from its natural source.

Methodology:

  • Extraction:

    • Dried and powdered fruits of Cudrania tricuspidata are extracted with an organic solvent, such as 80% aqueous acetone or 70% ethanol, at room temperature for 24 hours.[9] The extraction is typically repeated multiple times to ensure maximum yield.

    • The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and concentrated.

  • Purification:

    • Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, or by preparative high-performance liquid chromatography (HPLC).

G Dried Cudrania\ntricuspidata Fruits Dried Cudrania tricuspidata Fruits Extraction\n(80% Acetone) Extraction (80% Acetone) Dried Cudrania\ntricuspidata Fruits->Extraction\n(80% Acetone) Crude Extract Crude Extract Extraction\n(80% Acetone)->Crude Extract Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH) Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Crude Extract->Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH) EtOAc Fraction EtOAc Fraction Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH)->EtOAc Fraction Silica Gel Column\nChromatography Silica Gel Column Chromatography EtOAc Fraction->Silica Gel Column\nChromatography AIF-rich Fractions AIF-rich Fractions Silica Gel Column\nChromatography->AIF-rich Fractions Purification\n(Recrystallization/HPLC) Purification (Recrystallization/HPLC) AIF-rich Fractions->Purification\n(Recrystallization/HPLC) Pure this compound Pure this compound Purification\n(Recrystallization/HPLC)->Pure this compound

Extraction and Isolation Workflow for this compound.

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound.

Methodology:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Serial dilutions of this compound in methanol are prepared in a 96-well plate.

  • The DPPH solution is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined from a plot of scavenging activity versus concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

Objective: To evaluate the anti-inflammatory activity of this compound.

Methodology:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

  • The amount of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without AIF treatment.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Methodology:

  • Cells are treated with this compound for a specific duration.

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-ERK, p-Akt, caspase-3, Bcl-2, Bax).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound has been shown to suppress inflammation by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] In response to inflammatory stimuli like LPS, AIF can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a decrease in the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1]

Furthermore, AIF can dephosphorylate key kinases in the MAPK pathway, such as MEK and ERK, thereby inhibiting their activation and downstream signaling.[3]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β) Inflammation Inflammation Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β)->Inflammation This compound This compound This compound->IKK G cluster_1 Growth Factors/\nStress Growth Factors/ Stress Receptor Receptor Growth Factors/\nStress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) This compound This compound This compound->MEK This compound->ERK G cluster_2 Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 Akt Akt PIP3->Akt Cell Survival/\nProliferation Cell Survival/ Proliferation Akt->Cell Survival/\nProliferation This compound This compound This compound->Akt G cluster_3 This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Toxicological Profile of Alpinumisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several plants, including Cudrania tricuspidata and Genista pichisermolliana. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current toxicological data for this compound, compiled from in silico predictions, in vitro assays, and in vivo studies. The information is intended to support further research and development of AIF as a potential therapeutic agent. While existing data suggests a favorable preliminary safety profile, this document also highlights the significant gaps in the current toxicological database, underscoring the need for further dedicated safety assessments.

Acute Toxicity

Comprehensive acute toxicity studies for this compound following standardized guidelines (e.g., OECD) are not currently available in the public domain. The primary data point comes from computational predictions.

Table 1: Acute Toxicity of this compound

Test SystemMethodEndpointResultConfidence LimitsReference
In silico (Rat)Toxicity Prediction by Komputer Assisted Technology (TOPKAT)Oral LD50146.4 mg/kg20.1 mg/kg (Lower) to 1.1 g/kg (Upper)[1][2][3]

LD50: Median Lethal Dose

Based on this in silico prediction, this compound is classified as moderate to slightly toxic upon acute oral administration.[1][2][3] It is critical to note that this is a computational prediction and requires experimental validation through standardized acute toxicity studies.

Sub-chronic and Chronic Toxicity

Formal sub-chronic (e.g., 28-day or 90-day repeated dose) and chronic toxicity studies for this compound have not been reported. However, several in vivo studies investigating the anticancer efficacy of AIF in mouse models provide some insights into its tolerability with repeated administration.

Table 2: Observations from In Vivo Efficacy Studies

Animal ModelDosing RegimenDurationObservationsReference
Mice20–50 mg/kg/day24–56 daysNo adverse effects or marked alterations in the histology of cardiac, pulmonary, renal, splenic, and hepatic tissues were reported, indicating good tolerability.[1]

These findings suggest that this compound is well-tolerated in mice at doses effective for anticancer activity.[1] However, these studies were not designed as formal toxicology assessments and lack detailed clinical observations, hematology, and clinical chemistry analyses.

Genotoxicity and Carcinogenicity

Experimental data from standardized genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for this compound are not available. In silico predictions suggest a low probability of mutagenic and carcinogenic effects.

Table 3: Genotoxicity and Carcinogenicity Profile of this compound

AssayTest SystemResultReference
MutagenicityIn silico ADMET predictionVery low probability of being mutagenic[4]
CarcinogenicityIn silico ADMET predictionVery low probability of being carcinogenic[4]

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity

While these computational predictions are encouraging, experimental verification using a standard battery of genotoxicity tests is essential for a comprehensive safety assessment.

Reproductive and Developmental Toxicity

There are no dedicated reproductive and developmental toxicity studies available for this compound. In silico predictions suggest a low risk.

Table 4: Reproductive and Developmental Toxicity Profile of this compound

AssayTest SystemResultReference
Embryo/Fetus ToxicityIn silico ADMET predictionVery low probability of being toxic to the embryo or fetus[4]

The absence of experimental data in this area represents a significant knowledge gap that needs to be addressed before AIF can be considered for clinical development, particularly for use in women of childbearing potential.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer and normal cell lines, primarily through MTT assays.

Table 5: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Estrogen-receptor-positive (ER+) human breast cancer | MTT | % Inhibition | 44.92 ± 1.79% at 100 µM |[1][2][3] | | HDFn | Human dermal fibroblast neonatal (normal cells) | MTT | - | Less toxic compared to MCF-7 cells |[1][2][3] | | ES2 and OV90 | Human ovarian cancer | Cell Proliferation Assay | - | Triggers anti-proliferation |[5] |

This compound demonstrates selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.[1][2][3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide (MTT) colorimetric assay is a standard method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cells (e.g., MCF-7 or HDFn) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified 5% CO2 atmosphere at 37°C.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.3% DMSO). A positive control such as doxorubicin is also included.[1]

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After incubation, the medium is discarded, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[1]

  • Formazan Formation: The cells are incubated for an additional period (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[1]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy and general tolerability of a compound.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 786-O for renal cell carcinoma) are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. This compound is administered, for example, by intraperitoneal injection or oral gavage, at specified doses (e.g., 40 or 80 mg/kg/day).

  • Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.

  • Toxicology Assessment (Observational): During the study, animals are observed for any signs of toxicity. At the end of the study, major organs may be collected for histological examination.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of this compound appears to be through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Its toxicity in cancer cells is often a result of the intended pharmacological effect.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway.[6]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes AIF This compound AIF->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. This compound can modulate this pathway, contributing to its anticancer effects.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Stimuli Mitogens, Stress Ras Ras Stimuli->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Regulates AIF This compound AIF->ERK Inhibits

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway by this compound contributes to its anti-inflammatory and pro-apoptotic effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Leads to AIF This compound AIF->IKK Inhibits Target_Genes Target Gene Expression (Inflammation, Survival) NFkB_n->Target_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion and Future Directions

The available data suggests that this compound has a promising safety profile, particularly its selective cytotoxicity towards cancer cells and good tolerability in preliminary in vivo models. However, the current toxicological assessment is far from complete. A significant lack of data exists for acute, sub-chronic, and chronic toxicity, as well as for genotoxicity and reproductive/developmental toxicity. The reliance on in silico predictions necessitates experimental validation.

For the continued development of this compound as a therapeutic candidate, the following studies are strongly recommended:

  • Acute Oral Toxicity Study: An in vivo study following OECD Guideline 423 or 425 to determine the experimental LD50 and identify signs of acute toxicity.

  • Repeated Dose Toxicity Studies: 28-day and/or 90-day oral toxicity studies in rodents (OECD Guidelines 407 and 408) to evaluate the effects of repeated exposure on clinical signs, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology.

  • Genotoxicity Testing: A battery of tests including a bacterial reverse mutation assay (Ames test, OECD Guideline 471), an in vitro micronucleus test (OECD Guideline 487), and an in vivo micronucleus test (OECD Guideline 474).

  • Reproductive and Developmental Toxicity Screening: Studies to assess the potential effects on fertility and embryonic development.

A thorough and systematic toxicological evaluation is imperative to establish a comprehensive safety profile for this compound and to support its potential transition into clinical trials.

References

Alpinumisoflavone: A Technical Guide to Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavone with a growing body of evidence supporting its therapeutic potential in a range of diseases, including cancer, osteoporosis, and inflammatory conditions.[1] As with any promising bioactive compound, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While direct data on oral bioavailability is limited, this document consolidates available intravenous pharmacokinetic data, outlines standard experimental protocols for ADME studies, and visualizes key signaling pathways influenced by this compound.

Bioavailability of this compound

The bioavailability of a compound is a critical determinant of its efficacy. The chemical structure of this compound, specifically its prenyl group, is anticipated to play a significant role in its absorption and overall bioavailability.

The Role of Prenylation

Prenylation, the attachment of a hydrophobic prenyl group, generally increases the lipophilicity of flavonoids.[1] This increased lipophilicity is theorized to enhance the compound's affinity for cell membranes, potentially leading to improved intestinal absorption and greater bioavailability compared to their non-prenylated counterparts.[1] In silico predictions support this, suggesting that this compound has good intestinal absorption properties.

Oral Bioavailability

Currently, there is a notable absence of published studies that have determined the absolute oral bioavailability of this compound in preclinical or clinical settings. While several in vivo studies have demonstrated the efficacy of orally administered AIF in mouse models of osteoporosis, these investigations focused on therapeutic outcomes rather than pharmacokinetic profiling.[1][2] The doses used in these studies, typically ranging from 10 to 25 mg/kg, suggest that AIF is absorbed to some extent following oral administration to exert its biological effects.[1][2]

Pharmacokinetics of this compound

Pharmacokinetic studies are essential to characterize the journey of a drug through the body. The following sections detail the available data on the intravenous pharmacokinetics of this compound.

Intravenous Pharmacokinetic Parameters

A key study investigated the pharmacokinetics of this compound in rats following intravenous (IV) administration of AIF dissolved in a Cremophor EL®/ethanol solution and an AIF-loaded methoxy poly(ethylene glycol)-b-poly(d,l-lactide) (mPEG-b-PLA) micelle formulation. The data from this study are summarized in the table below.

FormulationDose (mg/kg)C₀ (µg/mL)AUC₀-∞ (µg·h/mL)CLt (L/h/kg)Vd (L/kg)Relative Bioavailability (%)
AIF Solution51.8 ± 0.20.9 ± 0.15.6 ± 0.74.9 ± 0.6100
AIF-loaded Micelles515.1 ± 1.514.8 ± 1.80.3 ± 0.040.3 ± 0.031644

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats. Data is presented as mean ± standard deviation. C₀: Initial plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CLt: Total body clearance; Vd: Volume of distribution.

The encapsulation of this compound in mPEG-b-PLA micelles resulted in a significant alteration of its pharmacokinetic profile. The initial plasma concentration (C₀) and the total drug exposure (AUC) were substantially increased, while the clearance (CLt) and volume of distribution (Vd) were markedly reduced. This indicates that the micellar formulation prolongs the circulation time of AIF in the bloodstream.

Experimental Protocols for ADME Assessment

To further elucidate the bioavailability and pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections describe standard methodologies that can be employed.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical approach for determining the pharmacokinetics of this compound in a rodent model.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

  • This compound

  • Vehicle for oral and IV administration (e.g., 0.5% carboxymethylcellulose for oral, saline with a solubilizing agent for IV)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulation supplies

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.

  • Cannulation: Surgically implant cannulas in the jugular vein (for blood sampling) and/or carotid artery (for IV administration) and allow for a recovery period.

  • Dosing:

    • Intravenous: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the carotid artery cannula.

    • Oral: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and absolute oral bioavailability) using non-compartmental analysis software.

G cluster_pre_study Pre-Study cluster_study Study Day cluster_post_study Post-Study Analysis acclimation Animal Acclimation cannulation Surgical Cannulation acclimation->cannulation dosing Dosing (IV or Oral) cannulation->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Workflow for an in vivo pharmacokinetic study of this compound.
In Vitro Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells until they reach confluency.

  • Seeding on Transwells: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with HBSS.

    • Add this compound (at a specified concentration) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

G cluster_culture Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis culture Caco-2 Cell Culture seeding Seeding on Transwells culture->seeding integrity Monolayer Integrity Check seeding->integrity incubation Incubation with AIF integrity->incubation sampling Sample Collection incubation->sampling lcms LC-MS/MS Analysis sampling->lcms papp Papp Calculation lcms->papp

Experimental workflow for the Caco-2 permeability assay.
Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Objective: To determine the in vitro metabolic stability of this compound in rat liver microsomes.

Materials:

  • Rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • This compound and control compounds (e.g., testosterone for high clearance, verapamil for low clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing rat liver microsomes and this compound in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Analytical Method for this compound Quantification in Plasma

A robust and sensitive analytical method is crucial for accurate pharmacokinetic studies.

Objective: To develop and validate a method for the quantification of this compound in rat plasma using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation from endogenous plasma components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: ESI positive or negative, to be optimized for this compound.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

miR-101/RLIP76 Signaling Pathway

In clear-cell renal cell carcinoma, this compound has been demonstrated to upregulate the expression of microRNA-101 (miR-101).[3][4] miR-101, in turn, targets and downregulates Ral-interacting protein of 76 kDa (RLIP76), a protein implicated in cancer cell proliferation and survival.[3][4] This leads to the inhibition of tumor growth and metastasis.[3][4]

G AIF This compound miR101 miR-101 AIF->miR101 Upregulates RLIP76 RLIP76 miR101->RLIP76 Inhibits Proliferation Cell Proliferation & Survival RLIP76->Proliferation Promotes Apoptosis Apoptosis RLIP76->Apoptosis Inhibits

This compound's modulation of the miR-101/RLIP76 pathway.
ERK/MAPK and NF-κB Signaling Pathways

This compound has also been shown to suppress the proliferation of lung tumor cells by inhibiting the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) signaling pathways.[5] Both of these pathways are crucial for cell survival and proliferation, and their inhibition by AIF contributes to its anticancer effects.[5]

G AIF This compound ERK_MAPK ERK/MAPK Pathway AIF->ERK_MAPK Inhibits NFkB NF-κB Pathway AIF->NFkB Inhibits Proliferation Cell Proliferation & Survival ERK_MAPK->Proliferation Promotes NFkB->Proliferation Promotes

Inhibition of ERK/MAPK and NF-κB pathways by this compound.
Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival and is often dysregulated in cancer. This compound has been found to inactivate the Akt signaling pathway, further contributing to its pro-apoptotic and anti-proliferative activities.[3][4]

G AIF This compound Akt Akt Signaling Pathway AIF->Akt Inhibits Survival Cell Survival Akt->Survival Promotes

This compound's inhibitory effect on the Akt signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated therapeutic potential. The available intravenous pharmacokinetic data indicates that formulation strategies, such as encapsulation in polymeric micelles, can significantly enhance its circulation time and overall exposure. However, a significant knowledge gap remains concerning its oral bioavailability and metabolic fate.

Future research should prioritize:

  • Determination of Absolute Oral Bioavailability: Conducting well-designed in vivo pharmacokinetic studies in relevant animal models to determine the absolute oral bioavailability of this compound.

  • In Vitro ADME Profiling: Performing comprehensive in vitro studies, including Caco-2 permeability assays and metabolic stability assessments in liver microsomes from different species (including human), to better predict its absorption and metabolism in humans.

  • Metabolite Identification: Identifying the major metabolites of this compound to understand its biotransformation pathways and the potential bioactivity of its metabolites.

A thorough understanding of these key ADME properties will be instrumental in guiding the formulation development and clinical translation of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility of Alpinumisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Alpinumisoflavone, a prenylated isoflavonoid with significant pharmacological potential. Understanding the solubility of this compound in various solvents is critical for its extraction, purification, formulation, and in vitro and in vivo studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and visualizes key biological pathways associated with this compound.

Introduction to this compound

This compound is a naturally occurring isoflavonoid found in several plant species, including those from the Leguminosae family.[1] Structurally, it is a pyranoisoflavone.[2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4] However, a significant challenge in the preclinical and clinical development of this compound is its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[5]

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The available data on the solubility of this compound in various solvents are summarized below.

Data Presentation: Quantitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)~100 mg/mL (~297.32 mM)High solubility, making it a suitable solvent for in vitro stock solutions.
WaterPoorly solubleLow aqueous solubility is a major hurdle for formulation.[5]
MethanolSolubleUsed as a solvent for extraction from plant materials, indicating good solubility. Quantitative data is not readily available.
EthanolData not readily available-
AcetoneData not readily available-
Formulation 1 ≥ 2.5 mg/mL (7.43 mM)10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
Formulation 2 ≥ 2.5 mg/mL (7.43 mM)10% DMSO + 90% (20% SBE-β-CD in Saline).
Formulation 3 ≥ 2.5 mg/mL (7.43 mM)10% DMSO + 90% Corn Oil.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the available literature, a general methodology based on standard practices for flavonoid solubility assessment can be described. The isothermal shake-flask method is a common and reliable technique.

Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The containers are agitated in a constant temperature water bath or incubator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. Subsequently, the supernatant is carefully separated from the solid phase by centrifugation or filtration using a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

  • Data Analysis: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity (mol/L). The experiment is typically repeated at different temperatures to assess the temperature dependence of solubility.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or filter supernatant equil1->sep1 ana1 Quantify concentration by HPLC sep1->ana1 ana2 Determine solubility ana1->ana2 G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response stimulus e.g., LPS mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Pro-inflammatory Gene Expression mapk->response nfkb->response AIF This compound AIF->mapk AIF->nfkb G cluster_0 Growth Factors / Hypoxia cluster_1 Signaling Pathways cluster_2 Cellular Outcomes stimuli Growth Factors Hypoxia pi3k_akt PI3K/Akt Pathway stimuli->pi3k_akt hif1 HIF-1 Pathway stimuli->hif1 outcomes Cell Proliferation Survival Angiogenesis pi3k_akt->outcomes hif1->outcomes AIF This compound AIF->pi3k_akt AIF->hif1

References

Methodological & Application

Alpinumisoflavone: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Erythrina lysistemon and Cudrania tricuspidata.[1][2] Due to the addition of a lipophilic prenyl group, AIF exhibits enhanced affinity for cell membranes and demonstrates a range of potent biological activities.[1] This document provides an overview of its application in cell culture, focusing on its anticancer properties, and details the experimental protocols to investigate its effects. AIF has been shown to suppress proliferation, migration, and invasion, while promoting apoptosis in various cancer models.[3]

Summary of Biological Activities

This compound has been identified as a multi-target agent with significant therapeutic potential. Its primary activities observed in cancer cell lines include:

  • Anticancer Activity: AIF demonstrates cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, including renal, breast, lung, ovarian, prostate, and colorectal cancers.[1][3][4][5] It induces apoptosis (programmed cell death) and can cause cell cycle arrest.[5][6]

  • Anti-Angiogenic Activity: AIF inhibits key proteins involved in angiogenesis, the formation of new blood vessels which is critical for tumor growth and metastasis.[7][8]

  • Signaling Pathway Modulation: AIF exerts its effects by modulating multiple critical intracellular signaling pathways involved in cell survival, proliferation, and metastasis.[3][6][9]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various assays and cell lines.

Table 1: IC50 Values of this compound for Pro-Angiogenic Kinase Inhibition

Target Protein IC50 Value (µM) Source
HER2 2.96 [7][8]
VEGFR-2 4.80 [7][8]
MMP-9 23.00 [7][8]
FGFR4 57.65 [7][8]
EGFR 92.06 [7][8]

| RET | > 200 |[7][8] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Source
SW480 Colorectal Cancer 5 [1]

| HCT-116 | Colorectal Cancer | 10 |[1] |

Table 3: Other Anti-proliferative Effects

Cell Line Effect Concentration Source
MCF-7 44.92% growth inhibition 100 µM [7][10]
CCRF-CEM 51.17% growth inhibition 10 µM (10⁻⁵ M) [1]
MOLT-4 26.15% growth inhibition 10 µM (10⁻⁵ M) [1]

| HL-60 | 15.49% growth inhibition | 10 µM (10⁻⁵ M) |[1] |

Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through its interaction with several key signaling pathways.

Akt/miR-101/RLIP76 Pathway in Renal Cell Carcinoma

In clear cell renal cell carcinoma (ccRCC), AIF suppresses the Akt signaling pathway.[6] This inhibition leads to the upregulation of microRNA-101 (miR-101), a known tumor suppressor.[3][6] Subsequently, the increased miR-101 directly targets and downregulates RLIP76, a protein involved in cancer cell proliferation and survival.[3][6] This cascade ultimately suppresses tumor growth and induces apoptosis.[6][11]

G cluster_result Cellular Effects AIF This compound Akt Akt Signaling AIF->Akt inhibits miR101 miR-101 (Tumor Suppressor) Akt->miR101 inhibits RLIP76 RLIP76 miR101->RLIP76 inhibits Suppression Tumor Suppression Proliferation Cell Proliferation, Survival, Metastasis RLIP76->Proliferation promotes Apoptosis Apoptosis

Caption: AIF inhibits the Akt pathway, upregulating miR-101 and suppressing RLIP76.

ERK/MAPK and NF-κB Pathways in Lung Cancer

In lung tumor cells, this compound has been shown to induce apoptosis by simultaneously repressing two critical survival pathways: the ERK/MAPK and the NF-κB pathways.[2][9] It achieves this by dephosphorylating both MEK and ERK, key components of the MAPK cascade.[2] By inhibiting NF-κB, AIF also reduces the transcription of pro-survival genes.[1]

G cluster_MAPK ERK/MAPK Pathway cluster_NFB NF-κB Pathway AIF This compound MEK MEK AIF->MEK inhibits (dephosphorylates) NFB NF-κB AIF->NFB inhibits Apoptosis Apoptosis AIF->Apoptosis ERK ERK MEK->ERK phosphorylates Survival Cell Survival & Proliferation ERK->Survival NFB->Survival

Caption: AIF induces apoptosis by inhibiting the ERK/MAPK and NF-κB signaling pathways.

Inhibition of Pro-Angiogenic Receptor Tyrosine Kinases

AIF directly inhibits the activity of several receptor tyrosine kinases that are pivotal for angiogenesis.[7] By targeting HER2, VEGFR-2, FGFR4, and EGFR, AIF can block downstream signaling pathways like PI3K and Ras, which are responsible for stimulating the release of growth factors (e.g., VEGF) and proteases (e.g., MMP-9) necessary for new blood vessel formation.[7]

G cluster_receptors Receptor Tyrosine Kinases AIF This compound HER2 HER2 AIF->HER2 inhibits VEGFR2 VEGFR-2 AIF->VEGFR2 inhibits FGFR4 FGFR4 AIF->FGFR4 inhibits EGFR EGFR AIF->EGFR inhibits Downstream Downstream Signaling (PI3K, Ras, mTOR) HER2->Downstream VEGFR2->Downstream FGFR4->Downstream EGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis promotes

Caption: AIF inhibits multiple receptor tyrosine kinases to block angiogenesis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

General Experimental Workflow

G cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., 786-O, MCF-7) Treatment 2. AIF Treatment (Dose-Response) Culture->Treatment Viability 3a. Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI) Treatment->Apoptosis Protein 3c. Protein Analysis (Western Blot) Treatment->Protein Data 4. Data Acquisition & Analysis Viability->Data Apoptosis->Data Protein->Data Conclusion 5. Conclusion Data->Conclusion

Caption: General workflow for investigating the cellular effects of this compound.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to assess the effect of AIF on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, 786-O)[6][7]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • This compound (AIF) stock solution (in DMSO)

  • Sterile 96-well microtiter plates[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest cells that are in the logarithmic growth phase. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell adhesion.[7]

  • Treatment: Prepare serial dilutions of AIF in complete culture medium from the stock solution. Concentrations can range from 10 µM to 120 µM or higher.[4] A vehicle control (e.g., 0.3% DMSO) should be included.[7]

  • Remove the old medium from the wells and add 100 µL of the AIF-containing medium or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 h or 48 h) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After incubation, discard the medium and add 20 µL of MTT solution (5 mg/mL) to each well.[7] Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following AIF treatment using flow cytometry.

Materials:

  • AIF-treated and control cells

  • Annexin V-FITC and Propidium Iodide (PI) Detection Kit[12]

  • 1X Binding Buffer (provided with the kit)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentrations of AIF for 48 hours.[5][12]

  • Cell Harvesting: After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them to ensure all apoptotic cells are collected.[13]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[13]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting

This protocol is for detecting changes in the expression or phosphorylation status of specific proteins in response to AIF treatment.

Materials:

  • AIF-treated and control cells

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • Cell scraper[15]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2X)[14]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-cleaved PARP, anti-β-actin)[4][11]

  • HRP-conjugated secondary antibody[15]

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)[15]

Procedure:

  • Cell Lysis: After AIF treatment, wash cells on the dish with ice-cold PBS.[14] Add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish), scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant, which contains the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2X Laemmli buffer.[14] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel at 100 V for 1-2 hours.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step (Step 10).

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

References

Application Notes and Protocols for Alpinumisoflavone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Alpinumisoflavone (AIF), a natural prenylated isoflavonoid, in various preclinical animal models. The information compiled herein is based on published in vivo studies and is intended to facilitate the design and execution of future research.

Overview and Key Applications

This compound (AIF) is a bioactive compound isolated from plants such as Derris eriocarpa and Cudrania tricuspidata.[1][2] It has demonstrated a range of pharmacological activities, making it a compound of interest for therapeutic development. In animal models, AIF has been primarily investigated for its:

  • Anticancer Properties: AIF has been shown to suppress tumor growth and metastasis in various cancer models.[1][3]

  • Anti-inflammatory Effects: It exhibits protective effects in models of acute inflammation.[4]

  • Anti-osteoporotic Activity: AIF has shown potential in preventing bone loss in models of osteoporosis.[1][3]

The prenylated structure of AIF enhances its lipophilicity, which may contribute to higher affinity with cell membranes and improved biological activity compared to non-prenylated flavonoids.[1]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key animal studies, providing a comparative overview of dosing strategies and outcomes.

Table 1: Anticancer Activity of this compound in Xenograft Mouse Models

Cancer TypeCell LineAnimal ModelDose & RouteDurationKey Findings & MechanismReference(s)
Esophageal Squamous Cell CarcinomaKYSE30Xenograft Mouse50 & 100 mg/kg/day (oral)30 daysReduced tumor growth.[1][3]
Esophageal Squamous Cell CarcinomaEca109Xenograft Mouse20 mg/kg/day (oral)30 daysSignificant tumor regression, especially when combined with irradiation.[1][3]
Colorectal CancerHCT-116Xenograft Mouse25 & 50 mg/kg/day (i.p.)24 daysSuppressed tumor growth.[1][3]
Melanoma (Metastasis Model)B16-F10Lung Metastasis Model20 & 50 mg/kg/day (intragastric)24 daysDecreased the number of metastatic pulmonary nodules via miR-124/SPHK1 axis.[3]
Clear-Cell Renal Cell Carcinoma (ccRCC)786-OXenograft Mouse40 & 80 mg/kg/day (oral)24 daysDelayed tumor growth and reduced pulmonary metastasis.[3][5]
ccRCC (Metastasis Model)786-OTail Vein Injection40 & 80 mg/kg/day (oral)12 weeksReduced number of metastatic lesions in the lung.[5]

Table 2: Anti-inflammatory and Anti-osteoporotic Activity of this compound

Disease ModelAnimal ModelDose & RouteDurationKey Findings & MechanismReference(s)
Postmenopausal OsteoporosisOvariectomized Mice10 & 25 mg/kg/day (oral)6 weeksPrevented ovariectomy-induced bone loss by suppressing osteoclast differentiation.[1][3]
Acute Lung Injury (ALI)LPS-induced Mice10 & 20 mg/kg (i.p.)Pre-treatmentAttenuated lung injury by suppressing NF-κB, MAPK, and NLRP3 inflammasome pathways.[4]

Table 3: Safety and Toxicity Profile of this compound

ParameterAnimal ModelDose & RouteDurationObservationsReference(s)
General SafetyMice20-100 mg/kg/day (oral/i.p.)24-56 daysNo adverse effects on body weight or histology of major organs (heart, lungs, kidney, spleen, liver).[6][3][6][7]
Acute Toxicity (Predicted)Rat (In Silico)N/AN/APredicted Oral LD50 of 146.4 mg/kg (moderately to slightly toxic).[6]

Experimental Protocols

Protocol for Anticancer Efficacy in a Xenograft Mouse Model (ccRCC)

This protocol is adapted from studies investigating AIF in clear-cell renal cell carcinoma models.[5][7]

Objective: To evaluate the in vivo efficacy of this compound in suppressing tumor growth.

Materials:

  • This compound (AIF) powder

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium or saline)

  • 786-O human renal cancer cells

  • Male BALB/c nude mice (4-6 weeks old)

  • Sterile saline (0.9% NaCl)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture 786-O cells in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 80-90% confluency.

  • Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Tumor Inoculation:

    • Harvest and resuspend 786-O cells in sterile saline to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Group Formation and Treatment:

    • Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=8-10 per group).

    • Control Group: Administer the vehicle solution orally once daily.

    • AIF Group 1: Administer 40 mg/kg AIF (suspended in vehicle) orally once daily.

    • AIF Group 2: Administer 80 mg/kg AIF (suspended in vehicle) orally once daily.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Record the body weight of each mouse at the same time to monitor for toxicity.

    • Continue treatment for the specified duration (e.g., 24 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise the tumors and record their final weight.

    • Process tumors for further analysis, such as immunohistochemistry (for apoptosis markers like cleaved caspase-3), RT-PCR (for miR-101 expression), or Western blot (for RLIP76 and p-Akt/t-Akt ratio).[5]

Protocol for Anti-inflammatory Effects in an LPS-Induced Acute Lung Injury Model

This protocol is based on a study evaluating AIF's protective effects against pulmonary inflammation.[4]

Objective: To assess the ability of this compound to mitigate lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

  • This compound (AIF) powder

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Randomly divide mice into groups: Control, LPS only, AIF (10 mg/kg) + LPS, AIF (20 mg/kg) + LPS.

  • AIF Pre-treatment:

    • Administer AIF (10 or 20 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection one hour before LPS challenge.

  • Induction of Lung Injury:

    • Administer LPS (5 mg/kg) or saline via intratracheal instillation to induce lung injury.

  • Sample Collection:

    • Six hours after the LPS challenge, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile saline.

    • Perfuse the lungs and collect lung tissue samples.

  • Analysis:

    • BALF Analysis: Centrifuge the BALF. Use the supernatant to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA. Count the total and differential inflammatory cells in the cell pellet.

    • Lung Tissue Analysis:

      • Histology: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., edema, neutrophil infiltration).

      • Western Blot/PCR: Homogenize another portion of the lung tissue to analyze protein or gene expression levels of key inflammatory mediators (e.g., TLR-4, iNOS, COX-2) and signaling pathway components (e.g., NF-κB, MAPK).[4]

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

G cluster_AIF This compound (AIF) Action cluster_pathway Signaling Cascade in Cancer Cells cluster_outcome Cellular Outcomes AIF This compound Akt Akt Signaling AIF->Akt Inhibits miR101 miR-101 Expression Akt->miR101 Suppresses RLIP76 RLIP76 miR101->RLIP76 Targets & Inhibits Apoptosis Apoptosis miR101->Apoptosis Induces Proliferation Cell Proliferation & Metastasis RLIP76->Proliferation Promotes

Experimental Workflow for In Vivo Xenograft Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture (e.g., 786-O) TumorInoculation 3. Subcutaneous Tumor Inoculation CellCulture->TumorInoculation AnimalAcclimatization 2. Animal Acclimatization (BALB/c nude mice) AnimalAcclimatization->TumorInoculation TumorGrowth 4. Monitor Tumor Growth TumorInoculation->TumorGrowth Grouping 5. Randomize into Groups TumorGrowth->Grouping Treatment 6. Daily Treatment (Vehicle or AIF) Grouping->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Repeated Cycle Endpoint 8. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 9. Ex Vivo Analysis (Weight, IHC, WB) Endpoint->Analysis

References

Alpinumisoflavone dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Alpinumisoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Cudrania tricuspidata and Derris eriocarpa. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and estrogenic effects[1][2][3]. These properties make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide a summary of the current knowledge on the dosage and administration of this compound in various experimental models. The included protocols are based on published research and are intended to serve as a guide for designing and conducting experiments with this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and concentrations of this compound used in various in vivo and in vitro studies.

Table 1: this compound Dosage in In Vivo Models

Animal ModelDosage RangeAdministration RouteDurationApplicationReference
Mouse Lung Metastasis Model (B16-F10)20 and 50 mg/kg/dayIntragastric24 daysAnti-metastatic[2]
Human RCC Xenograft Mouse Model (786-O)40 and 80 mg/kg/dayNot specified24 daysAnti-tumor[2]
Ovariectomized Mouse Model10 and 25 mg/kg/dayOral6 weeksAnti-osteoporotic[2][4]
Ovariectomized Wistar Rat Model0.01, 0.1, and 1 mg/kg/dayIntraperitoneal3 daysEstrogenic activity[2]
General Toxicity Assessment in Mice20–100 mg/kg/dayNot specified24–30 daysSafety Profile[5]
In Silico Rat ModelLD50: 146.4 mg/kgOralSingle doseToxicity Prediction[6]

Table 2: this compound Concentration in In Vitro Models

Cell Line/AssayConcentration/IC₅₀ApplicationReference
RAW264.7 MacrophagesIC₅₀: 15.97 µMAnti-inflammatory (NO production)[2]
Human RCC cells (786-O, Caki-1)5, 10 µMAnti-cancer[2]
HER2 Kinase AssayIC₅₀: 2.96 µMAngiogenesis Inhibition[5][6]
VEGFR-2 Kinase AssayIC₅₀: 4.80 µMAngiogenesis Inhibition[5][6]
MMP-9 Gelatinase AssayIC₅₀: 23.00 µMAngiogenesis Inhibition[5][6]
FGFR4 Kinase AssayIC₅₀: 57.65 µMAngiogenesis Inhibition[6]
EGFR Kinase AssayIC₅₀: 92.06 µMAngiogenesis Inhibition[6]
RET Kinase AssayIC₅₀: > 200 µMAngiogenesis Inhibition[6]
MCF-7 (Breast Cancer)44.92% inhibition at 100 µMCytotoxicity[6]
α-glucosidase Inhibition AssayIC₅₀: 73.3 ± 12.9 μMAntidiabetic[4]
PTP1B Inhibition AssayIC₅₀: 42 μMAntidiabetic[4]
Prostate Cancer Cells (LNCaP, C4-2)Not specifiedAnti-cancer[7]
Glioblastoma Cells (U373, T98G)Not specifiedAnti-cancer[8]

Experimental Protocols

1. In Vitro Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the cytotoxic effects of this compound on cancer cell lines, such as MCF-7 breast cancer cells[5][6].

  • Cell Seeding:

    • Culture cells to 75–85% confluency.

    • Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell adhesion.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution to desired concentrations in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After incubation, discard the medium.

    • Add 5 mg/mL of MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C with 5% CO₂.

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

2. In Ovo Chick Chorioallantoic Membrane (CAM) Assay

This assay is used to evaluate the anti-angiogenic potential of this compound in ovo[5].

  • Egg Incubation:

    • Incubate fertilized duck or chicken eggs at 37°C with appropriate humidity.

  • Sample Application:

    • On day 8 of incubation, create a small window (1-2 cm) in the eggshell to expose the CAM.

    • Prepare sterile filter paper discs saturated with this compound solution (dissolved in a suitable solvent like DMSO and diluted in DPBS). Use a vehicle control (e.g., 0.3% DMSO in DPBS) and a positive control (e.g., celecoxib).

    • Place the discs onto the CAM.

  • Incubation and Observation:

    • Seal the window with sterile adhesive tape and incubate for an additional 48 hours.

    • After incubation, observe and quantify the changes in blood vessel formation, such as the number of branch points and the mean length of tubule complexes, compared to the controls.

3. In Vivo Tumor Xenograft Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model, such as with 786-O renal cell carcinoma cells[2].

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 786-O) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomly assign mice to treatment and control groups.

    • Administer this compound at the desired doses (e.g., 40 and 80 mg/kg/day) via the chosen route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 24 days). The control group should receive the vehicle.

  • Monitoring and Analysis:

    • Monitor tumor size and body weight regularly throughout the experiment.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.

Alpinumisoflavone_RCC_Signaling AIF This compound miR101 miR-101 AIF->miR101 Upregulates RLIP76 RLIP76 miR101->RLIP76 Inhibits Proliferation Cell Proliferation RLIP76->Proliferation Migration Migration/Invasion RLIP76->Migration Apoptosis Apoptosis RLIP76->Apoptosis

Caption: this compound's mechanism in Renal Cell Carcinoma (RCC).[1]

Alpinumisoflavone_Inflammation_Signaling AIF This compound NFkB NF-κB AIF->NFkB Suppresses MAPK MAPKs AIF->MAPK Suppresses NLRP3 NLRP3 Inflammasome AIF->NLRP3 Suppresses Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation NLRP3->Inflammation

Caption: Anti-inflammatory signaling pathways modulated by this compound.[2][9]

Alpinumisoflavone_Prostate_Cancer_Signaling AIF This compound AR Androgen Receptor (AR) AIF->AR Represses FASN FASN AIF->FASN Downregulates HMGCR HMGCR AIF->HMGCR Downregulates Proliferation Cell Proliferation AR->Proliferation Lipid Lipid & Cholesterol Biosynthesis FASN->Lipid HMGCR->Lipid Lipid->Proliferation

Caption: this compound's dual action on AR signaling and lipid metabolism in prostate cancer.[7]

Experimental_Workflow_AIF_Anticancer cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., MCF-7, 786-O) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay migration_assay Migration/Invasion Assay cell_culture->migration_assay protein_analysis Western Blot / Kinase Assay cell_culture->protein_analysis animal_model Xenograft Mouse Model viability_assay->animal_model Promising results lead to aif_admin AIF Administration (Oral / IP) animal_model->aif_admin monitoring Tumor Growth & Body Weight Monitoring aif_admin->monitoring analysis Ex Vivo Analysis of Tumors monitoring->analysis

Caption: A generalized experimental workflow for evaluating the anti-cancer effects of this compound.

References

Application Notes and Protocols for the Quantification of Alpinumisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone is a prenylated isoflavone found in several plant species, including Cudrania tricuspidata and plants from the Alpinia genus. It has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological effects progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, are crucial for pharmacokinetic studies, quality control of herbal products, and drug development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not extensively published, this guide presents a comprehensive approach based on established methods for structurally related prenylated isoflavones. The methodologies described herein for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) can be adapted and validated for the specific analysis of this compound.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the quantification of flavonoids. It is a robust and cost-effective method suitable for the analysis of this compound in plant extracts and pharmaceutical formulations where concentrations are relatively high.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for bioanalytical studies requiring the quantification of low concentrations of this compound in complex biological matrices like plasma and tissue homogenates.

  • High-Performance Thin-Layer Chromatography (HPTLC): A versatile technique that allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and quality control of herbal extracts.

Data Presentation: Quantitative Method Parameters

The following table summarizes representative validation parameters for the analytical methods described. These values are based on methods for structurally similar prenylated isoflavones and should be established specifically for this compound during method validation.

Analytical MethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
HPLC-UV 10 - 10002.58.095 - 105< 592 - 103
UPLC-MS/MS 0.5 - 5000.10.598 - 102< 395 - 105
HPTLC 5 - 100 (ng/band)1.0 (ng/band)3.0 (ng/band)96 - 104< 493 - 102

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline for the quantification of this compound in plant extracts.

a. Sample Preparation (Plant Material)

  • Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

c. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 10 to 1000 ng/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This protocol is designed for the sensitive quantification of this compound in biological samples, such as plasma.

a. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally related isoflavone not present in the sample).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

b. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is suitable for the quantification of this compound in herbal extracts.

a. Sample and Standard Preparation

  • Sample Solution: Prepare a 1 mg/mL solution of the plant extract in methanol.

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in methanol. From this, prepare a series of working standards.

b. HPTLC Procedure

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply 5 µL of the sample and standard solutions as bands using an automated applicator.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the plate with a densitometer at 260 nm.

c. Quantification

Quantify the amount of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations: Workflows and Signaling Pathways

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plant_Material Powdered Plant Material Extraction Methanol Extraction & Sonication Plant_Material->Extraction Filtration 0.45 µm Filtration Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 260 nm Separation->Detection Quantification Quantification Detection->Quantification

HPLC Analysis Workflow for this compound from Plant Material.

UPLC_MSMS_Bioanalysis_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation with Acetonitrile & IS Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Chromatography UPLC Separation Injection->Chromatography Ionization ESI+ Ionization Chromatography->Ionization Mass_Analysis MRM Detection Ionization->Mass_Analysis Data_Processing Data Processing & Quantification Mass_Analysis->Data_Processing

UPLC-MS/MS Bioanalysis Workflow for this compound in Plasma.

HPTLC_Workflow Start Start Sample_Prep Prepare Sample and Standard Solutions Start->Sample_Prep Application Apply Samples and Standards to HPTLC Plate Sample_Prep->Application Development Develop Plate in Saturated Chamber Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 260 nm Drying->Scanning Quantification Quantify using Calibration Curve Scanning->Quantification End End Quantification->End

HPTLC Quantification Workflow for this compound.

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantitative Analysis of Alpinumisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products.

1. Introduction

Alpinumisoflavone is a prenylated isoflavonoid found in several plant species, notably in the Leguminosae family.[1] It has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] As research into its therapeutic potential expands, the need for a reliable and validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a powerful and widely used technique for the analysis of phytochemicals due to its high sensitivity, specificity, and reproducibility.[2][3][4]

This application note details a proposed reverse-phase HPLC-UV method for the quantitative determination of this compound in plant extracts and pharmaceutical preparations. The protocol includes sample preparation, chromatographic conditions, and a comprehensive method validation strategy based on International Conference on Harmonisation (ICH) guidelines.[5][6]

2. Principle of the Method

The method utilizes reverse-phase HPLC, where the separation is based on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase.[7] this compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase with increasing organic solvent concentration (gradient elution). Quantification is achieved by detecting the UV absorbance of the analyte as it passes through the detector, with the peak area being proportional to its concentration.

3. Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters (for sample and mobile phase filtration)

3.2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Photodiode Array (PDA) detector is suitable for this analysis.[8][9]

ParameterRecommended Condition
HPLC System Agilent 1260, Shimadzu LC-20A, or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a compatible guard column is recommended.[4][8][10]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[8][10][11]
Column Temperature 30 °C
Injection Volume 10 µL[8]
Detection Wavelength 262 nm (or optimal wavelength determined by PDA scan of the reference standard)
Total Run Time 35 minutes

3.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions, 30% Acetonitrile).

3.4. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh 1.0 g of dried and powdered plant material. Extract with 20 mL of 70% ethanol using ultrasonication for 30 minutes at 60°C.[12] The solvent-to-sample ratio is a critical factor in extraction efficiency.[12]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[4]

4. Method Validation Summary

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][8][13] The following parameters must be evaluated.

4.1. System Suitability Before sample analysis, the chromatographic system's suitability must be verified. This is done by injecting the standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0[8]
Theoretical Plates > 2000
RSD of Peak Area < 2.0%

4.2. Linearity and Range Linearity is assessed by analyzing a series of standard solutions across a specified range.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999[14]

4.3. Precision Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterConcentration (µg/mL)RSD (%)
Repeatability (n=6) Low, Medium, High< 2.0%[14]
Intermediate Precision Low, Medium, High< 2.0%[14]

4.4. Accuracy (Recovery) Accuracy is determined by spiking a known amount of this compound standard into a sample matrix at three different concentration levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low 80%-95 - 105%[14][15]
Medium 100%-95 - 105%[14][15]
High 120%-95 - 105%[14][15]

4.5. Sensitivity The limits of detection (LOD) and quantification (LOQ) are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

ParameterMethodResult (µg/mL)
LOD S/N Ratio of 3:1-
LOQ S/N Ratio of 10:1-

5. Visual Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample Collection (e.g., Plant Material) Extraction Solvent Extraction & Filtration Sample->Extraction HPLC_System HPLC-UV System Injection Extraction->HPLC_System Standard Standard & Calibrant Preparation Standard->HPLC_System Data_Acq Chromatogram Data Acquisition HPLC_System->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for this compound Analysis.

The proposed HPLC-UV method provides a robust and reliable framework for the quantitative analysis of this compound. Proper validation of the method is essential to ensure accurate and precise results, which are critical for quality control in research, development, and manufacturing environments. This protocol serves as a comprehensive guide for establishing a validated analytical procedure for this promising natural compound.

References

Application Note: High-Throughput Analysis of Alpinumisoflavone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alpinumisoflavone in biological matrices. This compound, a prenylated isoflavonoid, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-osteoporotic activities.[1] The described protocol provides a reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and preclinical development of this compound. The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Introduction

This compound is a naturally occurring isoflavonoid that has been the subject of numerous studies for its diverse pharmacological effects.[1] Accurate and precise quantification of this compound in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it the method of choice for bioanalytical studies.[2] This document provides a detailed protocol for the extraction and quantification of this compound from plasma samples, which can be adapted for other biological matrices.

Experimental

Sample Preparation

A robust sample preparation protocol is essential for removing interferences and concentrating the analyte of interest.[2][3] For the analysis of this compound in plasma, a protein precipitation method is employed due to its simplicity and efficiency.[4]

Materials:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled isoflavone)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a reverse-phase C18 column to achieve good peak shape and resolution from matrix components.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is typically suitable for isoflavones.

Table 3: Mass Spectrometric Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound To be determinedTo be determined0.1To be optimizedTo be optimized
Internal Standard To be determinedTo be determined0.1To be optimizedTo be optimized

Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix. A linear range appropriate for the expected sample concentrations should be established.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[5]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte or internal standard.[6]

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions should be evaluated.[7]

Results and Discussion

This application note provides a foundational LC-MS/MS protocol for the detection and quantification of this compound. The use of a simple protein precipitation step allows for high-throughput sample processing. The chromatographic and mass spectrometric conditions are based on established methods for similar isoflavonoid compounds and should provide a good starting point for method development.[8][9] Optimization of MRM transitions and other mass spectrometer parameters is crucial for achieving the desired sensitivity and selectivity.[10][11]

Visualization

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Figure 1: Experimental Workflow for this compound Analysis

Potential Signaling Pathway Involvement

This compound has been reported to exhibit anti-angiogenic effects, potentially through the inhibition of pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Matrix Metalloproteinase-9 (MMP-9).[12]

G Figure 2: Potential Signaling Pathway Inhibition by this compound cluster_pathway Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Angiogenesis MMP9 MMP-9 MMP9->Angiogenesis AIF This compound AIF->VEGFR2 Inhibition AIF->MMP9 Inhibition

References

Application Notes: Alpinumisoflavone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[1][2] Over the last decade, AIF has garnered significant interest in the field of oncology due to its diverse pharmacological activities, including anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects across a variety of cancer types.[2][3] Its enhanced lipophilicity, due to the prenyl group, is believed to contribute to its potent biological activities compared to non-prenylated flavonoids.[1] These application notes provide a comprehensive overview of the mechanisms of action of AIF and its utility in cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in tumor growth, survival, and metastasis.

  • PI3K/Akt/mTOR Pathway Modulation : In clear-cell renal cell carcinoma (ccRCC), AIF suppresses Akt signaling.[4][5] This inhibition leads to the upregulation of the tumor-suppressor microRNA, miR-101.[2][4] Subsequently, elevated miR-101 directly targets and downregulates RLIP76 (Ral-interacting protein of 76 kDa), a protein implicated in cancer cell proliferation and survival, thereby suppressing tumor growth and metastasis.[2][4] Regulation of the PI3K/Akt pathway by AIF has also been observed in ovarian and hepatocellular carcinoma cells.[6][7]

  • MAPK/ERK Pathway Inhibition : AIF has been shown to induce apoptosis in lung cancer cells by repressing the ERK/MAPK signaling pathway.[8][9][10] It achieves this by dephosphorylating key kinases in the cascade, including MEK and ERK.[9] This mechanism is also active in ovarian and hepatocellular cancers.[6][7]

  • NF-κB Pathway Suppression : In lung tumor cells, AIF induces cell death by inhibiting the NF-κB pathway, which is crucial for cell survival and proliferation.[8][9][10] AIF represses NF-κB-dependent transcription, contributing to its pro-apoptotic effects.[8][9]

  • Induction of Apoptosis and Cell Cycle Arrest : AIF effectively induces apoptosis in various cancer cell lines, including lung, ovarian, ccRCC, and esophageal squamous cell carcinoma (ESCC).[4][6][8][11] This is often characterized by an increase in the sub-G1 cell population, depolarization of the mitochondrial membrane potential (MMP), and activation of caspases.[6][9] Furthermore, AIF can cause cell cycle arrest, which, in combination with radiation, enhances DNA damage and radiosensitizes ESCC cells.[11]

  • Anti-Angiogenic Activity : AIF demonstrates potent anti-angiogenic properties by inhibiting the activity of several key receptor tyrosine kinases and enzymes involved in vascularization. It has been shown to inhibit HER2, VEGFR-2, MMP-9, FGFR4, and EGFR.[12]

  • Other Mechanisms : In prostate cancer, AIF has been found to repress the androgen receptor (AR) and downregulate key enzymes in lipid and cholesterol biosynthesis, such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).[13][14] In ovarian cancer, it also induces endoplasmic reticulum (ER) stress, contributing to cell death.[6][15]

Quantitative Data

The following tables summarize the quantitative data reported for this compound's anti-cancer activities.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound

Target/Cell LineCancer TypeIC50 ValueReference(s)
Enzymatic Assays
HER2Angiogenesis2.96 µM[12]
VEGFR-2Angiogenesis4.80 µM[12]
MMP-9Angiogenesis23.00 µM[12]
FGFR4Angiogenesis57.65 µM[12]
EGFRAngiogenesis92.06 µM[12]
RETAngiogenesis> 200 µM[12]
Cell-Based Assays
T47D (HIF-1 inhibition)Breast Cancer5.0 µM[16]
PC-3Prostate Cancer> 25 µM[3]
SH-SY5YNeuroblastoma> 25 µM[3]
H2108Lung Cancer33.5 µM[5]
H1299Lung Cancer38.8 µM[5]
MCF-7Breast Cancer> 100 µM*[12]

*At 100 µM, AIF caused 44.92% growth inhibition after 48 hours.

Table 2: In Vivo Efficacy of this compound

Cancer ModelDosing RegimenKey FindingsReference(s)
Clear-Cell Renal Cell Carcinoma (786-O Xenograft)40 and 80 mg/kg/day (i.p.) for 24 daysSignificantly delayed tumor growth and suppressed pulmonary metastasis. Increased miR-101 and decreased p-Akt/t-Akt ratio in tumors.[3][4]
Esophageal Squamous Cell Carcinoma (Xenograft)20 mg/kg/day for 30 days (with irradiation)Combination treatment induced more profound tumor regression than either treatment alone.[3]

Visualized Signaling Pathways and Workflows

AIF_ccRCC_Pathway cluster_effect Effect AIF This compound Akt Akt Signaling AIF->Akt inhibits miR101 miR-101 Expression Akt->miR101 inhibits RLIP76 RLIP76 miR101->RLIP76 inhibits miR101_up Upregulation miR101->miR101_up Tumor Tumor Growth & Metastasis RLIP76->Tumor promotes

Caption: AIF signaling in clear-cell renal cell carcinoma (ccRCC).

AIF_Lung_Cancer_Pathway cluster_pathways Target Pathways AIF This compound MAPK ERK/MAPK Pathway AIF->MAPK inhibits NFkB NF-κB Pathway AIF->NFkB inhibits Apoptosis Apoptosis AIF->Apoptosis induces MAPK->Apoptosis survival signal NFkB->Apoptosis survival signal

Caption: AIF-mediated apoptosis induction in lung cancer.

Experimental_Workflow cluster_prep Preparation cluster_assays Downstream Assays Culture 1. Cancer Cell Culture (e.g., 786-O, A549, Hep3B) Treatment 2. Treatment (Vehicle vs. AIF at various conc.) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Invasion Cell Invasion (Transwell Assay) Treatment->Invasion Western Protein Analysis (Western Blot) Treatment->Western qPCR Gene Expression (qRT-PCR) Treatment->qPCR Analysis 3. Data Collection & Analysis MTT->Analysis Apoptosis->Analysis Invasion->Analysis Western->Analysis qPCR->Analysis

Caption: General experimental workflow for AIF in vitro studies.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of AIF on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Hep3B)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (AIF) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of AIF in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.

  • Remove the medium from the wells and add 100 µL of the AIF dilutions (or vehicle control) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (considered 100% viable). The IC50 value can be determined by plotting cell viability against the log of AIF concentration.[12]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (AIF)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of AIF (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the apoptosis-inducing effect of AIF.[7]

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by AIF.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-xL, anti-BAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or TUBA). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein form.[7]

References

Application Notes and Protocols for Alpinumisoflavone as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Cudrania tricuspidata and members of the Fabaceae family.[1][2] Emerging research has highlighted its potential as a potent anti-inflammatory agent, demonstrating efficacy in various in vitro and in vivo models.[2][3] Its therapeutic effects are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These application notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's anti-inflammatory action.

Data Presentation

In Vitro Anti-Inflammatory Activity of this compound
Cell LineInflammatory StimulusMeasured MediatorConcentration of AIF% Inhibition / IC50Reference
RAW264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)-IC50: 15.97 µM[2]
RAW264.7 MacrophagesLipopolysaccharide (LPS)TNF-α5 and 10 µg/mlSignificant Suppression[2]
RAW264.7 MacrophagesLipopolysaccharide (LPS)IL-65 and 10 µg/mlSignificant Suppression[2]
RAW264.7 MacrophagesLipopolysaccharide (LPS)IL-1β5 and 10 µg/mlSignificant Suppression[2]
BV2 Microglial CellsLipopolysaccharide (LPS)Pro-inflammatory Mediators10 and 20 µg/mLDose-dependent decrease[6]
KeratinocytesTumor Necrosis Factor-α (TNF-α)IL-6, IL-8, CXCL1Not specifiedHigh suppression[1]
In Vivo Anti-Inflammatory Activity of this compound
Animal ModelInflammatory ChallengeAIF Dosage & RouteOutcome% ReductionReference
Male Wistar RatsCarrageenan-induced paw edema25 mg/kg i.p.Reduction in paw edema volume29% (at 4 hours)[2]
MiceLPS-induced acute lung injury10 mg/kg i.p.Alleviation of lung lesions, edema, hemorrhagesSignificant reduction in MPO activity[2]

Signaling Pathway Diagrams

G Figure 1: Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB sequesters NFkB NF-κB (p65/p50) NFkB->NFkB_IkB sequesters Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Nucleus->Genes activates transcription AIF This compound AIF->IKK inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

G Figure 2: Modulation of MAPK Signaling by this compound Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse AIF This compound AIF->MAPKK inhibits phosphorylation

Caption: this compound inhibits the phosphorylation cascade in MAPK pathways.

G Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_analysis Analysis A 1. Seed Macrophages (e.g., RAW264.7) B 2. Pre-treat with This compound A->B C 3. Induce Inflammation (e.g., with LPS) B->C D 4. Incubate C->D E 5. Collect Supernatant & Cell Lysates D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (Proteins) E->H

Caption: A typical workflow for assessing this compound's efficacy in vitro.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay Using RAW264.7 Macrophages

This protocol details the steps to evaluate the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophage cells.[2][3]

1. Materials and Reagents:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (AIF)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

2. Cell Culture and Maintenance:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

3. Cell Viability Assay (MTT):

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of AIF (e.g., 1-50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Use non-toxic concentrations for subsequent experiments.

4. Measurement of Nitric Oxide (NO) Production:

  • Seed RAW264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.

  • Pre-treat cells with desired concentrations of AIF for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess Reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

5. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Follow steps 4.1 to 4.3.

  • Collect the culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

6. Western Blot Analysis for NF-κB and MAPK Pathways:

  • Seed RAW264.7 cells in a 6-well plate.

  • Pre-treat with AIF for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Anti-Inflammatory Assay Using Carrageenan-Induced Paw Edema Model

This protocol describes a standard method to assess the acute anti-inflammatory activity of this compound in vivo.[2]

1. Animals:

  • Male Wistar rats (180-220 g).

  • House animals under standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials and Reagents:

  • This compound (AIF)

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)

  • Pletysmometer

3. Experimental Procedure:

  • Divide the rats into groups (n=6-8 per group): Vehicle control, AIF-treated (e.g., 25 mg/kg), and Positive control (Indomethacin, 10 mg/kg).

  • Administer AIF or Indomethacin intraperitoneally (i.p.) or orally (p.o.). The vehicle is administered to the control group.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group relative to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion: this compound demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[3] Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.[5] The provided data and protocols offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in the context of inflammatory diseases. Further studies are warranted to explore its full pharmacological profile and potential clinical applications.[7]

References

Troubleshooting & Optimization

Technical Support Center: Improving Alpinumisoflavone Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Overview

Welcome to the technical support center for Alpinumisoflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in in-vitro experimental settings. This compound is a prenylated isoflavonoid with promising pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] However, its hydrophobic nature and poor water solubility present significant hurdles for accurate and reproducible in-vitro assays.[3]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility issues and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a natural prenylated isoflavonoid found in plants like Cudrania tricuspidata.[1][4] The prenyl group increases its lipophilicity, which enhances its interaction with cell membranes and biological activity but also significantly reduces its solubility in aqueous solutions like cell culture media.[1][5] This poor water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in in-vitro assays.[3][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve this compound at concentrations up to approximately 100 mg/mL (~297 mM).[7]

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation upon dilution in aqueous media is a common problem. Here are a few strategies to prevent this:

  • Lower the final concentration of the organic solvent: Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[6]

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) medium with gentle vortexing can sometimes help maintain solubility.

  • Increase the serum concentration: If your experimental design allows, increasing the serum percentage in the culture medium can help solubilize hydrophobic compounds through binding to albumin and other proteins.

  • Explore solubility enhancement techniques: Consider using co-solvents, cyclodextrins, or pH adjustments as detailed in the protocols below.

Q4: Can the solvents used to dissolve this compound affect my experimental results?

A4: Yes. Organic solvents like DMSO can have direct effects on cells, even at low concentrations.[6] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Compound crashes out of solution during stock preparation. The concentration exceeds the solubility limit in the chosen solvent.Try gentle warming (37°C) and vortexing. If the issue persists, prepare a less concentrated stock solution. For example, if a 100 mM stock in DMSO is not fully dissolving, try preparing a 50 mM or 25 mM stock.
Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. The compound's solubility in the final aqueous environment is too low. The final solvent concentration may not be sufficient to keep it in solution.1. Serial Dilution: Perform serial dilutions in the medium rather than a single large dilution step. 2. Co-solvent System: Use a co-solvent system to improve solubility (see Protocol 1). 3. Cyclodextrins: Employ cyclodextrins to form inclusion complexes and enhance aqueous solubility (see Protocol 2).
Inconsistent results between experimental replicates. Uneven compound distribution due to partial precipitation or aggregation.1. Vortex Thoroughly: Ensure the final working solution is vortexed thoroughly immediately before adding it to the cells. 2. Visual Inspection: Visually inspect each well of the microplate for any signs of precipitation after adding the compound.
Higher than expected cytotoxicity in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death.Keep the final solvent concentration below 0.5% (v/v). If higher concentrations are necessary due to the compound's low solubility, a dose-response curve for the solvent alone should be performed to determine its toxic threshold for your specific cell line.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

G start Start: Prepare this compound Solution stock Prepare High-Concentration Stock in 100% DMSO (e.g., 50-100 mM) start->stock check_stock Is stock solution clear? stock->check_stock dilute Dilute stock into aqueous medium/buffer check_stock->dilute Yes reduce_stock Reduce stock concentration and/or gently warm (37°C) check_stock->reduce_stock No check_dilution Precipitation observed? dilute->check_dilution proceed Proceed with In-Vitro Assay check_dilution->proceed No troubleshoot_header Troubleshooting Options check_dilution->troubleshoot_header Yes vehicle_control Crucial Step: Always include a matching vehicle control in assays proceed->vehicle_control reduce_stock->stock option1 Option 1: Use Co-Solvent System (Protocol 1) troubleshoot_header->option1 option2 Option 2: Use Cyclodextrins (Protocol 2) troubleshoot_header->option2 option3 Option 3: Adjust pH of Buffer (Protocol 3) troubleshoot_header->option3 option1->dilute option2->dilute option3->dilute

Caption: A troubleshooting workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9] This protocol uses a mixture of DMSO and PEG 300.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG 300), sterile

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

Procedure:

  • Prepare the Co-solvent Mixture: Prepare a sterile 1:1 (v/v) mixture of DMSO and PEG 300.

  • Dissolve this compound: Dissolve the this compound powder in the co-solvent mixture to create a high-concentration primary stock (e.g., 20 mM). Vortex and gently warm to 37°C if necessary to aid dissolution.

  • Prepare Intermediate Dilution: Perform an intermediate dilution of the primary stock in PBS or serum-free medium. For example, dilute the 20 mM stock 1:10 to create a 2 mM intermediate stock. This step helps to gradually introduce the compound to a more aqueous environment.

  • Final Dilution: Add the intermediate stock solution to your final cell culture medium to achieve the desired working concentration. Ensure the final total solvent concentration remains non-toxic to the cells (ideally <0.5%).

Data Presentation: Co-Solvent Formulations

Formulation Example[7]Components (v/v)Achievable Concentration
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (7.43 mM)
Formulation 2 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (7.43 mM)
Protocol 2: Solubility Enhancement using β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[10][11][12] This method can significantly increase the aqueous solubility of isoflavones.[13][14]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or PBS, sterile

  • DMSO (optional, for initial wetting)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in sterile deionized water or PBS. Stir until fully dissolved.

  • Form the Inclusion Complex:

    • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously. A 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

    • Alternative: First, wet the this compound powder with a minimal amount of DMSO (e.g., 10 µL per mg of powder) to form a paste, then add this paste to the stirring cyclodextrin solution.

  • Incubate: Seal the container and incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking to facilitate complex formation.

  • Sterilization and Storage: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the stock. This solution can now be used as an aqueous stock for dilution into cell culture medium.

Data Presentation: Cyclodextrin-Mediated Solubility Improvement for Isoflavones

IsoflavoneCyclodextrinSolubility IncreaseReference
Soy Isoflavone Extractβ-Cyclodextrin~26-fold[13][14]
Daidzein & Genisteinγ-Cyclodextrin~37-fold and ~51-fold, respectively[15]
Protocol 3: Cytotoxicity Assay (MTT Assay Example)

Once a soluble this compound solution is prepared, it's essential to assess its biological activity. The MTT assay is a common colorimetric method to measure cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions (prepared using one of the methods above)

  • Vehicle control (medium with the same final concentration of solvent/cyclodextrin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] Understanding these pathways can provide context for your experimental findings.

PI3K/Akt and MAPK Signaling

This compound can inactivate the PI3K/Akt signaling pathway while activating the MAPK pathway, leading to the induction of ER stress and apoptosis in cancer cells.[4][5][16]

Caption: this compound's modulation of PI3K/Akt and MAPK pathways.

miR-101/RLIP76 Signaling in Renal Cell Carcinoma

In clear-cell renal cell carcinoma (ccRCC), this compound has been found to suppress tumor growth by inhibiting the Akt pathway, which in turn upregulates the tumor-suppressor microRNA, miR-101.[17] miR-101 then directly targets and downregulates RLIP76, a protein involved in cancer cell proliferation and metastasis.[5][17]

G AIF This compound Akt Akt Signaling AIF->Akt Inhibits miR101 miR-101 (Tumor Suppressor) Akt->miR101 Inhibits RLIP76 RLIP76 miR101->RLIP76 Inhibits outcome Suppression of Tumor Growth & Metastasis RLIP76->outcome Promotes

Caption: this compound's effect on the Akt/miR-101/RLIP76 axis.

References

Alpinumisoflavone Extraction and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpinumisoflavone extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from its natural sources?

A1: The main challenges in this compound extraction stem from its physicochemical properties and the complexity of the plant matrix. Key difficulties include:

  • Low Aqueous Solubility: this compound is poorly soluble in water, which limits the effectiveness of purely aqueous extraction methods and can impact its bioavailability in later applications[1].

  • Solvent Selection and Optimization: The efficiency of extraction is highly dependent on the choice of solvent, solvent-to-solid ratio, temperature, and pH. Finding the optimal combination of these parameters is crucial for maximizing yield[2][3].

  • Compound Stability: this compound, like many flavonoids, can be susceptible to degradation under harsh extraction conditions such as high temperatures, extreme pH, or prolonged exposure to light[4][5][6].

  • Complex Plant Matrix: Crude plant extracts contain a wide array of other compounds, including other flavonoids, lipids, and pigments, which can interfere with the isolation of this compound[7][8].

Q2: Which solvents are most effective for this compound extraction?

A2: Due to its lipophilic nature, organic solvents or aqueous-organic mixtures are generally most effective. Based on studies of isoflavonoid extraction, the following solvents are recommended:

  • Ethanol and Methanol: These are widely used for flavonoid extraction due to their ability to extract a broad range of polar and non-polar compounds[5]. An optimized condition for a similar flavonoid extraction used 60% ethanol[9].

  • Acetone: Often used in combination with water, acetone can be effective for extracting isoflavones[10].

  • Ethyl Acetate and Dichloromethane: These less polar solvents are suitable for extracting aglycone forms of isoflavones[5].

The choice of solvent will ultimately depend on the specific plant material and the desired purity of the initial extract.

Q3: How can I improve the yield of my this compound extraction?

A3: To enhance extraction yield, consider optimizing the following parameters:

  • Solvent-to-Solid Ratio: A higher ratio generally leads to a better extraction yield by ensuring complete wetting of the plant material and providing a sufficient concentration gradient. Ratios around 50:1 (v/w) have been reported as optimal in some flavonoid extractions[9].

  • Temperature: Increasing the temperature can enhance solvent penetration and compound solubility. However, temperatures that are too high can lead to degradation. A temperature range of 40-60°C is often a good starting point[9][11].

  • Extraction Time: Longer extraction times can increase yield, but prolonged exposure to extraction conditions can also lead to degradation. Optimization is key.

  • pH: Adjusting the pH of the solvent can influence the solubility and stability of the target compound. For some flavonoids, a slightly acidic pH (e.g., pH 2) has been shown to be beneficial[9].

  • Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction[2][5].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Sub-optimal extraction parameters (temperature, time, solvent ratio).- Incomplete cell wall disruption of the plant material.- Degradation of this compound during extraction.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).- Systematically optimize extraction parameters using a design of experiments (DoE) approach.- Ensure the plant material is finely ground to increase surface area.- Consider using enzyme-assisted extraction to break down cell walls.- Use moderate temperatures (e.g., 40-60°C) and protect the extraction mixture from light[5][9][11].
Co-extraction of Impurities - Solvent with low selectivity.- Presence of compounds with similar polarity to this compound.- Employ a multi-step extraction strategy, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent.- Utilize solid-phase extraction (SPE) for initial cleanup of the crude extract[12].
Difficulty in Purification - Ineffective chromatographic separation.- Irreversible adsorption of the compound to the stationary phase.- Low purity of the starting crude extract.- Optimize the mobile phase and gradient for HPLC or MPLC. Consider using a different stationary phase (e.g., C18, phenyl-hexyl).- High-speed counter-current chromatography (HSCCC) can be an effective alternative to traditional column chromatography as it eliminates irreversible adsorption[13][14].- Pre-purify the crude extract using techniques like liquid-liquid extraction or SPE before proceeding to preparative chromatography[12][15].
Poor Crystal Formation - Presence of impurities hindering crystallization.- Inappropriate solvent system for crystallization.- Sub-optimal crystallization conditions (temperature, saturation).- Ensure the purified this compound is of high purity (>95%) before attempting crystallization.- Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, water) to find a system where this compound has moderate solubility.- Control the rate of cooling or solvent evaporation to promote slow crystal growth[16][17]. The use of anti-solvent crystallization can also be explored[16].
Compound Degradation During Storage - Exposure to light, heat, or oxygen.- Instability in certain solvents.- Store purified this compound as a solid powder at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen)[3].- For solutions, use solvents in which this compound is stable, such as DMSO for stock solutions, and store at -80°C for long-term storage[18].

Data Presentation

Table 1: Optimized Extraction Parameters for Flavonoids (General Guidance)

ParameterOptimized Range/ValueRationale & Reference(s)
Solvent 60-80% Ethanol or Methanol in waterBalances polarity for effective extraction of isoflavones.[3][9]
Solvent pH 2.0 - 4.0Acidic conditions can improve the stability of some flavonoids.[9]
Temperature 40 - 60 °CEnhances solubility and diffusion without causing significant thermal degradation.[9][11]
Solvent-to-Solid Ratio 30:1 - 50:1 (v/w)Ensures complete immersion and efficient mass transfer.[9]
Extraction Time (Conventional) 12 - 24 hoursLonger duration for passive extraction methods.[9]
Extraction Time (Ultrasound) 5 - 60 minutesAccelerated extraction due to cavitation effects.[2][9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material (e.g., from Cudrania tricuspidata or Millettia thonningii) at a moderate temperature (40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

    • Add 500 mL of 60% ethanol (pH adjusted to 2 with HCl) to achieve a 50:1 solvent-to-solid ratio[9].

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasound amplitude to 100% (if adjustable).

    • Sonicate for approximately 5-10 minutes[9].

  • Isolation of Crude Extract:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract can be lyophilized to obtain a dry powder.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purification

  • Sample Preparation: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 70% methanol in water).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size) is a suitable choice[13].

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid to improve peak shape) is commonly used. For example, a gradient from 70% to 95% methanol over 30 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5 mL/min for a 10.0 mm ID column)[13].

    • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance (this may need to be determined by UV-Vis spectroscopy).

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound powder.

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Ultrasound-Assisted Extraction (60% Ethanol, 60°C) Plant_Material->Extraction Add Solvent Filtration Filtration Extraction->Filtration Separate Solid/Liquid Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Remove Solvent Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: Workflow for the extraction of crude this compound.

Purification_Workflow Crude_Extract Crude Extract Prep_HPLC Preparative HPLC (C18 Column) Crude_Extract->Prep_HPLC Dissolve & Inject Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Check (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Evaporation & Lyophilization Purity_Analysis->Solvent_Removal Pool Pure Fractions Impure_Fractions Impure Fractions Purity_Analysis->Impure_Fractions Discard or Reprocess Pure_AIF Pure this compound (>95%) Solvent_Removal->Pure_AIF

Caption: General workflow for the purification of this compound.

References

Alpinumisoflavone experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with Alpinumisoflavone (AIF).

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound (AIF)?

A1: this compound, a prenylated isoflavonoid, has demonstrated a wide range of pharmacological effects.[1][2][3] Reported activities include anti-osteoporotic, antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic and antiestrogenic, antidiabetic, and neuroprotective properties.[1][2][3][4] The prenyl group is believed to enhance its bioactivity compared to non-prenylated isoflavonoids.[1][5]

Q2: Why am I seeing significant variability in the results of my AIF experiments compared to published literature?

A2: Discrepancies in results between different studies on AIF are a noted issue and can be attributed to several factors.[2][6] These include the purity of the AIF sample, the specific experimental setup, the operator's experience, and the cell lines or animal models used.[7][8] For natural products like AIF, minor differences in chemical composition can significantly alter biological effects.[9]

Q3: Are there standardized protocols for assessing the bioactivity of AIF?

A3: Currently, there is a lack of standardized protocols for many of the bioassays involving AIF.[1][4] For instance, the methods used to evaluate antibacterial and antioxidant activities have been noted to be non-standardized across different studies.[1][4] It is recommended to follow established guidelines where available, such as those from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity or enzyme inhibition assays.
  • Possible Cause 1: Purity of this compound.

    • Troubleshooting Step: Ensure the purity of your AIF sample is verified by analytical methods such as HPLC or NMR. The presence of impurities can significantly alter the observed biological activity.

  • Possible Cause 2: Differences in Assay Methodology.

    • Troubleshooting Step: The choice of assay can lead to different results. For example, in cytotoxicity studies, the MTT assay and the Sulforhodamine B (SRB) assay can yield different IC50 values.[6][7] When comparing your results to the literature, ensure you are using a comparable methodology.

  • Possible Cause 3: Cell Line and Passage Number.

    • Troubleshooting Step: Different cell lines can have varying sensitivities to AIF.[8] Additionally, high passage numbers can lead to phenotypic drift. Use low-passage cells and ensure consistency across experiments.

  • Possible Cause 4: Serum Concentration in Cell Culture Media.

    • Troubleshooting Step: Components in fetal bovine serum (FBS) can bind to AIF, reducing its effective concentration. Consider using serum-free media or a reduced-serum media during the treatment period if the experimental design allows.

Issue 2: Poor reproducibility in antimicrobial susceptibility testing.
  • Possible Cause 1: Non-standardized Inoculum Size.

    • Troubleshooting Step: Prepare your bacterial or fungal inoculum according to standardized guidelines (e.g., 0.5 McFarland standard) to ensure a consistent starting cell density.

  • Possible Cause 2: Inappropriate Assay Method.

    • Troubleshooting Step: The disk diffusion method is only suitable for qualitative screening and is not reliable for determining Minimum Inhibitory Concentrations (MICs) due to the compound's polarity and diffusion characteristics.[1][4] Broth microdilution or macrodilution assays are more appropriate for determining MIC values.[1][4]

  • Possible Cause 3: Solubility of AIF.

    • Troubleshooting Step: AIF has increased lipophilicity due to its prenyl group, which can lead to poor solubility in aqueous media.[1][2] Ensure AIF is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the broth. Run appropriate solvent controls to account for any effects of the solvent on microbial growth.

Data Presentation

Table 1: Reported IC50 Values for this compound in Different Assays

Target/AssayCell Line/SystemIC50 ValueReference
PTP1B Inhibitionin vitro42 µM[2]
PTP1B Inhibitionin vitro37.52 µM[2]
HIF-1 ActivationT47D human breast tumor cells5 µM[8]
Cytotoxicity (MCF-7)MCF-7 human breast cancer cells3.62 µM (Doxorubicin control)[10]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Table 2: Cytotoxicity of this compound against MCF-7 and HDFn Cells

CompoundConcentration% Inhibition (MCF-7)% Inhibition (HDFn)Reference
This compound100 µM44.92 ± 1.79%Less toxic[10]
This compound12.5 µM26.06 ± 2.47%Not specified[6][7]
This compound3.125 µM22.10 ± 3.18%Not specified[6][7]
Doxorubicin (Control)100 µM86.66 ± 0.93%92.97 ± 1.27%[10]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the overnight media from the cells and replace it with media containing the various concentrations of AIF. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: General Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no AIF), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of AIF that completely inhibits visible growth of the microorganism.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis aif_prep This compound Preparation & Purity Check treatment Treatment with AIF (Dose-Response) aif_prep->treatment cell_prep Cell Culture/ Microbial Inoculum Prep cell_prep->treatment incubation Incubation (Defined Period) treatment->incubation assay Bioassay (e.g., MTT, MIC) incubation->assay data_acq Data Acquisition (e.g., Absorbance) assay->data_acq data_analysis Data Analysis (IC50/MIC Calculation) data_acq->data_analysis

Caption: General experimental workflow for in vitro testing of this compound.

hif1_pathway hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization aif This compound hif1_activation HIF-1 Activation aif->hif1_activation Inhibition hif1a_hif1b HIF-1α/HIF-1β Dimerization hif1a_stabilization->hif1a_hif1b hif1a_hif1b->hif1_activation target_genes Target Gene Expression (e.g., VEGF) hif1_activation->target_genes

Caption: Simplified signaling pathway of HIF-1 activation and its inhibition by this compound.

mir101_rlip76_pathway aif This compound mir101 miR-101 (Tumor Suppressor) aif->mir101 Upregulates rlip76 RLIP76 (Oncogene) mir101->rlip76 Inhibits apoptosis Apoptosis mir101->apoptosis Promotes cancer_progression Cancer Cell Proliferation, Migration, Invasion rlip76->cancer_progression Promotes

Caption: this compound modulates the miR-101/RLIP76 signaling pathway in cancer cells.

References

Technical Support Center: Overcoming Alpinumisoflavone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alpinumisoflavone (AIF). The content addresses potential challenges in its application, particularly concerning reduced sensitivity or resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (AIF) is a naturally occurring prenylated isoflavonoid with demonstrated anti-cancer properties.[1][2] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), suppression of cancer cell proliferation, migration, and invasion.[3] AIF has been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, and to inhibit NF-κB signaling.[4][5]

Q2: I'm observing reduced efficacy of AIF in my cancer cell line over time. What are the potential reasons?

While acquired resistance specifically to AIF is not yet extensively documented in the literature, reduced sensitivity can be hypothesized based on its known targets. Potential mechanisms include:

  • Activation of bypass signaling pathways: Cancer cells might compensate for AIF's inhibition of one pathway (e.g., PI3K/Akt) by upregulating a parallel survival pathway (e.g., MAPK/ERK).[6]

  • Alterations in drug metabolism or efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of AIF. AIF has shown efficacy in some multi-drug resistant (MDR) cell lines, but this mechanism should not be entirely ruled out.[1]

  • Target protein modification: Although not yet reported for AIF, mutations in the downstream targets of the pathways it inhibits could lead to constitutive activation, rendering AIF ineffective.

  • Epigenetic modifications: Changes in the methylation or acetylation of genes that regulate cell survival and apoptosis could also contribute to reduced sensitivity.

Q3: Can this compound be used in combination with other anti-cancer agents?

Yes, studies have shown that AIF can act synergistically with other chemotherapeutic drugs. For instance, it has been shown to enhance the efficacy of gemcitabine in pancreatic cancer cells and sorafenib in hepatocellular carcinoma cells.[4][7] Combining AIF with cisplatin has also been observed to boost apoptosis in ovarian cancer cells. This suggests that AIF could be a valuable component of combination therapies, potentially to overcome resistance to established drugs.[8]

Q4: What are the typical concentrations of AIF used in in vitro experiments?

The effective concentration of AIF can vary significantly depending on the cancer cell line. IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to range from the low micromolar to higher micromolar concentrations. For example, IC50 values of 9.6 µM in CCRF-CEM leukemia cells to 65.65 µM in multi-drug resistant MDA-MB-231-BCRP breast cancer cells have been documented.[1][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
Possible Cause Suggested Solution
AIF Degradation Ensure proper storage of AIF stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize cell seeding density for your viability assay (e.g., MTT assay). Too many or too few cells can affect the results.
Assay Interference Components in the cell culture medium, such as serum or phenol red, can interfere with colorimetric assays like the MTT assay. Consider using serum-free medium during the AIF treatment and assay steps.
Incorrect AIF Concentration Verify the concentration of your AIF stock solution.
Problem 2: Developing reduced sensitivity to AIF after prolonged exposure.
Possible Cause Suggested Solution
Activation of Bypass Pathways Investigate the activation status of key survival pathways like PI3K/Akt and MAPK/ERK using Western blotting. If one pathway is inhibited by AIF, check for compensatory activation of the other.
Upregulation of Anti-Apoptotic Proteins Analyze the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) to assess the cell's apoptotic threshold.
Increased Drug Efflux Use a fluorescent dye accumulation assay (e.g., with Rhodamine 123) to check for increased activity of drug efflux pumps.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (ER+)>100[9]
MDA-MB-231-pcDNABreast Cancer42.57 ± 3.81[9]
MDA-MB-231-BCRP (MDR)Breast Cancer65.65 ± 6.04[9]
CCRF-CEMLeukemia9.6[1]
CEM/ADR5000 (MDR)Leukemia5.91[1]
HCT116 (p53+/+)Colon Cancer46.7[1]
HepG2Liver Cancer>42.4[1]
U87MGGlioblastoma42.4[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • AIF Treatment: Prepare serial dilutions of AIF in culture medium. Remove the old medium from the wells and add 100 µL of the AIF dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest AIF dose. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol is based on standard Annexin V/PI apoptosis assay kits.[14][15][16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of AIF for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This is a general protocol for analyzing protein expression in cell lysates.[17][18][19]

  • Cell Lysis: After AIF treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Assessing AIF Sensitivity start Start with Cancer Cell Line dose_response Perform Dose-Response (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 sensitive Sensitive (Low IC50) ic50->sensitive Yes resistant Reduced Sensitivity (High IC50) ic50->resistant No investigate Investigate Resistance Mechanisms resistant->investigate

Caption: Workflow for determining cancer cell sensitivity to this compound.

G cluster_1 AIF Signaling Inhibition and Potential Resistance cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway AIF This compound PI3K PI3K AIF->PI3K Inhibits MEK MEK AIF->MEK Inhibits Apoptosis Apoptosis AIF->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Akt Feedback Activation (Potential Resistance) ERK->Proliferation

Caption: AIF's impact on signaling and a potential resistance mechanism.

G cluster_2 Troubleshooting Logic for Reduced AIF Efficacy start Reduced AIF Efficacy Observed check_pathways Analyze Survival Pathways (Western Blot) start->check_pathways pathway_activated Bypass Pathway Activated? check_pathways->pathway_activated combination_therapy Consider Combination Therapy (e.g., with MEK/PI3K inhibitor) pathway_activated->combination_therapy Yes other_mechanisms Investigate Other Mechanisms pathway_activated->other_mechanisms No

Caption: A logical approach to troubleshooting reduced AIF efficacy.

References

Technical Support Center: Alpinumisoflavone Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of Alpinumisoflavone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when this compound separates from the solution as a liquid rather than a solid. This is a common issue for compounds with moderate melting points or when the solubility curve is very steep. The resulting oil may solidify into an amorphous solid or a mass of very fine, impure crystals.

Troubleshooting Steps:

  • Re-dissolve and Modify Solvent System: Gently reheat the solution to re-dissolve the oil. Then, add a small amount of a more polar "good" solvent (one in which this compound is more soluble at all temperatures, like more of your primary solvent) to decrease the supersaturation level.[1]

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[2] After re-dissolving, allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try cooling the solution to a lower temperature (e.g., 4°C or -20°C) after it has slowly reached room temperature.

  • Change the Solvent System: this compound's prenyl group lends it lipophilic character.[3][4] If you are using a highly nonpolar solvent, the compound may be too soluble, leading to oiling out upon cooling. Conversely, a very polar solvent might not be a good choice either due to poor solubility. Consider a solvent mixture. For instance, dissolve this compound in a minimal amount of a hot "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "bad" or anti-solvent (e.g., hexane, water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2][5]

Q2: No crystals are forming even after my this compound solution has cooled. How can I induce crystallization?

A2: This situation, known as supersaturation, means the concentration of this compound in the solution is higher than its normal saturation point, but the nucleation process has not initiated.[2]

Troubleshooting Steps:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal formation.[6]

  • Reduce the Temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility of this compound and promote crystallization.[7]

  • Concentrate the Solution: If the initial concentration was too low, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8]

  • Anti-Solvent Addition: Carefully add a small amount of an anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until turbidity appears, then allow it to stand.

Q3: The crystallization of this compound happened too quickly, resulting in very fine powder or needles. How can I obtain larger crystals?

A3: Rapid crystallization traps impurities and often leads to small, difficult-to-filter crystals.[9] The goal is to slow down the crystal growth process.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the crystals. Add a small, measured amount of additional hot solvent to slightly decrease the saturation level.[8]

  • Ensure Slow Cooling: After re-dissolving, ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or a beaker of warm water to slow heat loss. Avoid placing the hot flask directly on a cold surface.[10]

  • Use a Different Solvent System: A solvent in which this compound has slightly higher solubility at room temperature might slow down the rate of crystallization upon cooling. Experiment with different solvent mixtures.

Q4: My final yield of crystalline this compound is very low. How can I improve it?

A4: A low yield indicates that a significant amount of your compound remained dissolved in the solvent (the mother liquor).

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the this compound.[11] Using an excess will result in a lower recovery.

  • Ensure Complete Cooling: Make sure the solution has been cooled to the appropriate temperature (e.g., in an ice bath) for a sufficient amount of time to allow for maximum crystallization before filtration.

  • Evaporate Some Solvent from the Mother Liquor: After filtering your initial crop of crystals, you can try to obtain a second crop by heating the filtrate to evaporate some of the solvent and then cooling it again. Be aware that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If crystallization occurred in the funnel during a hot filtration step (to remove insoluble impurities), some of your product may have been lost. Ensure the funnel and receiving flask are pre-heated.

Data Presentation

Table 1: Solubility of this compound

Solvent/SystemSolubilityReference
WaterPoorly soluble[12]
Dimethyl Sulfoxide (DMSO)~100 mg/mL (~297.32 mM)[13]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (7.43 mM)[13]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.43 mM)[13]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (7.43 mM)[13]

Note: Due to this compound's poor water solubility, a systematic solvent screen is recommended to find the optimal solvent or solvent mixture for crystallization.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of this compound. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature. Test various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) and mixtures (e.g., ethanol/water, acetone/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) with gentle swirling until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMSO, acetone) at room temperature.

  • Slowly add a "bad" or anti-solvent (e.g., water, hexane) dropwise with continuous stirring until the solution becomes persistently turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath if necessary, to induce crystallization.

  • Isolate and dry the crystals as described in Protocol 1.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration optional cool Slow Cooling hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form no_crystals No Crystals (Supersaturated) crystals_form->no_crystals No filter Vacuum Filtration crystals_form->filter Yes induce Induce Crystallization (Scratch, Seed, Cool further) no_crystals->induce induce->crystals_form wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A workflow for the general troubleshooting of this compound crystallization.

signaling_pathway cluster_solution Solution Phase cluster_solid Solid Phase This compound This compound (in 'good' solvent) Cocrystal This compound-Coformer Cocrystal This compound->Cocrystal Self-Assembly (H-bonds, π-stacking) Coformer Coformer (soluble) Coformer->Cocrystal Self-Assembly (H-bonds, π-stacking)

Caption: Conceptual diagram of co-crystallization as a strategy for flavonoids.

References

Alpinumisoflavone Synthesis: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the synthesis of Alpinumisoflavone, this technical support center provides a comprehensive guide to navigate potential experimental challenges. Below are frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate method refinement and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials include genistein and phloroglucinol. The synthesis from genistein typically involves C-prenylation followed by oxidative cyclization. Synthesis from phloroglucinol is a longer route that involves building the isoflavone core first.

Q2: What is the key reaction step in converting genistein to this compound?

A2: The crucial steps are the regioselective C-prenylation of genistein to form 6-C-prenylgenistein, followed by an oxidative cyclization reaction to form the pyran ring of this compound.

Q3: What are the typical reagents used for prenylation and cyclization?

A3: Prenylation is often carried out using prenyl bromide in the presence of a base like methanolic methoxide. The subsequent oxidative cyclization to form the pyran ring is commonly achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through chromatographic techniques. Column chromatography using silica gel is a common method. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1][2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 6-C-prenylgenistein 1. Formation of O-prenylated and di-prenylated byproducts: The prenyl group can also attach to the hydroxyl groups (O-prenylation) or at multiple carbon positions.1. Optimize reaction conditions: Vary the solvent, temperature, and reaction time. Using a non-polar solvent can sometimes favor C-prenylation. Consider using a Lewis acid catalyst which can promote regioselective C-alkylation.
2. Incomplete reaction: The reaction may not have gone to completion.2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Increase the reaction time or temperature if necessary.
3. Degradation of starting material: Genistein might be unstable under the reaction conditions.3. Use milder reaction conditions: Employ a weaker base or lower temperature.
Multiple products in the oxidative cyclization step 1. Over-oxidation: DDQ is a strong oxidizing agent and can lead to undesired side products if the reaction is not controlled.[4][5]1. Control stoichiometry: Use the optimal molar ratio of DDQ. A slight excess may be needed, but a large excess should be avoided. Monitor the reaction closely by TLC.
2. Formation of other cyclized products: Depending on the substrate, DDQ can catalyze different types of cyclizations.[5]2. Purification: Careful column chromatography is crucial to separate the desired this compound from its isomers and other byproducts.
Difficulty in purifying this compound 1. Presence of closely related impurities: Isomers and other prenylated flavonoids can have similar polarities, making separation difficult.[1]1. Optimize chromatography: Use a gradient elution system in column chromatography. For very difficult separations, consider preparative HPLC with a suitable column and mobile phase.[1][2][3]
2. Product precipitation during workup: The product may be sparingly soluble in the workup solvents.2. Choose appropriate solvents: Use a solvent system in which the product is soluble for extraction and washing steps.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in this compound synthesis. Please note that yields can vary significantly based on the specific experimental setup and scale.

Reaction Step Starting Material Reagents Solvent Temperature Time Yield (%) Reference
C-Prenylation GenisteinPrenyl bromide, Methanolic methoxideMethanolReflux--[6]
Cyclization of Deoxybenzoin derivative Substituted 2',4',6'-trihydroxydeoxybenzoinBoron trifluoride etherate, DMF, POCl₃DMF/Ether--46% (for a similar isoflavone)[7]
Isoflavone Synthesis Phloroglucinol, PhenylacetonitrileAnhydrous Zinc Chloride, Dry HCl gasAnhydrous EtherIce cold to RTOvernight52% (for a similar deoxybenzoin)[7]
Oxidative Cyclization 6-C-prenylgenisteinDDQBenzeneReflux--[6]

Note: Specific yield for the direct C-prenylation of genistein to 6-C-prenylgenistein and its subsequent cyclization to this compound were not explicitly found as a single quantitative value in the searched literature. The table provides data for similar transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound from Genistein

This protocol is based on the general method described by Jain and Sharma (1973).[6]

Step 1: Synthesis of 6-C-prenylgenistein

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve genistein in methanolic methoxide.

  • Reagent Addition: To the stirred solution, add prenyl bromide dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue contains a mixture of 7,4′-di-O-prenylgenistein, 6,8-di-C-prenylgenistein, and the desired 6-C-prenylgenistein. Separate the components using column chromatography on silica gel.

Step 2: Oxidative Cyclization to this compound

  • Reaction Setup: Dissolve the purified 6-C-prenylgenistein in dry benzene in a round-bottom flask.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Reaction: Reflux the mixture and monitor the formation of this compound by TLC.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone. Wash the filtrate with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of Isoflavone Core from Phloroglucinol (General Method)

This is a general procedure for forming the isoflavone scaffold which can be a precursor to this compound.[7]

  • Reaction Setup: In a three-necked flask, prepare an ice-cold solution of phloroglucinol and a substituted phenylacetonitrile in anhydrous ether. Add anhydrous zinc chloride.

  • Reaction: Pass dry HCl gas through the stirred solution for several hours. Let the mixture stand overnight in a refrigerator.

  • Workup: Decant the ether layer. Wash the remaining oily residue with anhydrous ether. Dissolve the residue in water and heat on a steam bath.

  • Purification: Cool the solution to induce crystallization of the deoxybenzoin product. Recrystallize from aqueous ethanol.

  • Cyclization: The resulting deoxybenzoin can then be cyclized to the isoflavone using reagents like boron trifluoride etherate and phosphorus oxychloride in DMF.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from Genistein.

Alpinumisoflavone_Synthesis Genistein Genistein Prenylation C-Prenylation Genistein->Prenylation Intermediate 6-C-Prenylgenistein Prenylation->Intermediate Mixture of products Prenyl_Bromide Prenyl Bromide Prenyl_Bromide->Prenylation Cyclization Oxidative Cyclization Intermediate->Cyclization Purification Purification (Chromatography) Cyclization->Purification DDQ DDQ DDQ->Cyclization This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound from Genistein.

References

Technical Support Center: Minimizing Off-Target Effects of Alpinumisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Alpinumisoflavone (AIF) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[1] It is known to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] AIF's therapeutic potential stems from its ability to interact with multiple molecular targets.

Studies have identified several primary targets of AIF, particularly in the context of cancer biology. These include the inhibition of various protein kinases and other enzymes involved in cell signaling and angiogenesis.

Q2: What are the potential off-target effects of this compound?

Like many flavonoid compounds, this compound has the potential to interact with a broad range of cellular targets beyond its intended ones, leading to off-target effects. While a comprehensive selectivity profile for AIF is not yet publicly available, its multi-target nature suggests that off-target binding is a possibility that researchers should consider. Potential off-target effects could manifest as unexpected phenotypic changes in cells, cellular toxicity, or confounding experimental results. The promiscuous nature of flavonoids is attributed to their chemical structure, which can allow for interactions with the ATP-binding sites of various kinases and other enzymes.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

Minimizing off-target effects is crucial for obtaining reliable and reproducible experimental data. Here are several strategies you can employ:

  • Dose-Response Analysis: Conduct thorough dose-response studies to determine the minimal effective concentration of AIF for your desired on-target effect. Off-target effects are more likely to occur at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of the primary target, use a structurally unrelated inhibitor that targets the same protein or pathway. If both compounds produce the same effect, it strengthens the evidence for an on-target mechanism.

  • Cell Line Selection: The off-target effects of a compound can be cell-type specific. Characterize the expression levels of your primary target and potential off-targets in your chosen cell line(s).

  • Control Experiments: Always include appropriate controls in your experiments, such as vehicle-treated cells (e.g., DMSO) and cells treated with a known selective inhibitor for your target of interest.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or Inconsistent Phenotypic Results

Possible Cause Troubleshooting Steps
Off-target effects of AIF 1. Perform a rescue experiment: If possible, overexpress a mutant version of your primary target that is resistant to AIF. If the phenotype is reversed, it suggests an on-target effect. 2. Use RNAi or CRISPR to knockdown the primary target: Compare the phenotype of target knockdown with the phenotype observed with AIF treatment. Similar phenotypes support an on-target effect. 3. Conduct a kinome scan or broad-panel screening: This will provide a broader view of AIF's selectivity and help identify potential off-targets that could be responsible for the unexpected phenotype.
Cellular context-dependent effects 1. Characterize your cell model: Profile the expression of the primary target and key signaling pathways in your cell line. 2. Test in multiple cell lines: Compare the effects of AIF in cell lines with varying expression levels of the primary target and potential off-targets.
Compound stability or degradation 1. Verify compound integrity: Use analytical techniques like HPLC to confirm the purity and stability of your AIF stock solution over time. 2. Prepare fresh solutions: Avoid repeated freeze-thaw cycles and prepare fresh working solutions for each experiment.

Issue 2: High Cellular Toxicity at Effective Concentrations

Possible Cause Troubleshooting Steps
Engagement of essential off-targets 1. Lower the concentration: Determine the lowest effective concentration of AIF that still engages the primary target. 2. Time-course experiment: Assess toxicity at different time points to distinguish between acute and chronic effects. 3. Profile against a toxicity panel: Screen AIF against a panel of known toxicity targets (e.g., hERG, CYP enzymes).
Apoptosis induction through off-target pathways 1. Assess markers of apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed toxicity is due to apoptosis. 2. Investigate apoptotic pathways: Use pathway-specific inhibitors or molecular probes to identify the signaling cascade leading to apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Pro-Angiogenic Targets

TargetIC50 (µM)
HER22.96
VEGFR-24.80
MMP-923.00
FGFR457.65
EGFR92.06
RET> 200

Data extracted from a study on the anti-angiogenic properties of AIF.[4][5]

Table 2: Cytotoxicity of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Estrogen-receptor-positive (ER+) human breast cancer44.92 ± 1.79% inhibition at 100 µM
HDFnHuman dermal fibroblast neonatal (normal cells)Less toxic than to MCF-7 cells

Data suggests a degree of selectivity for cancer cells over normal cells.[4][5]

Experimental Protocols

1. Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest.

  • Materials:

    • Purified active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • This compound (in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the kinase and AIF (or vehicle control) to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each AIF concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.

  • Materials:

    • Intact cells expressing the target protein

    • This compound (in DMSO)

    • Cell lysis buffer

    • PBS

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

    • Equipment for protein detection (e.g., Western blot apparatus, mass spectrometer)

  • Procedure:

    • Treat cultured cells with this compound or vehicle control for a specific duration.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant at each temperature using a suitable protein detection method (e.g., Western blot, mass spectrometry).

    • A shift in the melting curve of the target protein in the presence of AIF indicates direct binding.

Mandatory Visualizations

Signaling_Pathway AIF This compound HER2 HER2 AIF->HER2 Inhibits VEGFR2 VEGFR-2 AIF->VEGFR2 Inhibits PI3K PI3K HER2->PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Validation Kinase_Assay Kinase Inhibition Assay On_Target_Validation Validate On-Target Effects Kinase_Assay->On_Target_Validation Binding_Assay Competitive Binding Assay Binding_Assay->On_Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screen Phenotypic Screening CETSA->Phenotypic_Screen Xenograft_Model Xenograft Model Phenotypic_Screen->Xenograft_Model Off_Target_ID Identify Off-Targets Phenotypic_Screen->Off_Target_ID Start Hypothesis: AIF has off-target effects Selectivity_Profile Assess Selectivity Profile Start->Selectivity_Profile Selectivity_Profile->Kinase_Assay Selectivity_Profile->Binding_Assay On_Target_Validation->CETSA Refine_Experiment Refine Experimental Conditions Off_Target_ID->Refine_Experiment

References

Alpinumisoflavone Technical Support Center: Troubleshooting Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpinumisoflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, with a specific focus on preventing and managing this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

This compound is a naturally occurring prenylated isoflavonoid.[1][2] Its chemical structure lends it a hydrophobic nature, resulting in low aqueous solubility.[2] Cell culture media are aqueous-based, so when a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into the medium, the dramatic change in solvent polarity can cause the compound to come out of solution and form a precipitate.[3][4]

Q2: What is the maximum recommended concentration of this compound in cell culture?

The maximum achievable concentration without precipitation will depend on several factors, including the specific cell culture medium, the concentration of fetal bovine serum (FBS), the final DMSO concentration, and the incubation temperature. It is crucial to determine the empirical solubility limit in your specific experimental setup. A good starting point for many cell lines is in the low micromolar range. For example, studies have shown biological activity in various cancer cell lines at concentrations ranging from 5 µM to 100 µM.[5][6]

Q3: Can I vortex or heat the medium to redissolve the this compound precipitate?

While gentle vortexing during the dilution process is recommended to ensure rapid and uniform mixing, vigorous or prolonged vortexing of a precipitated solution is unlikely to be effective. Heating the medium is not recommended as it can degrade media components and the this compound itself, and any redissolved compound may precipitate again as the medium cools to the incubation temperature of 37°C.

Troubleshooting Guide

Issue 1: Precipitate Forms Immediately Upon Dilution

Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the cell culture medium.

Solutions:

  • Reduce the Final Concentration: Start with a lower final concentration of this compound and perform a dose-response curve to find the optimal concentration for your experiment.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, prepare an intermediate dilution in a smaller volume of pre-warmed medium. Add this intermediate dilution to the final culture volume. Always add the this compound solution to the medium while gently swirling to ensure rapid dispersion.

  • Increase the Serum Concentration: If your experimental design allows, increasing the FBS concentration can sometimes improve the solubility of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.

  • Use a Solubilizing Agent: For particularly challenging situations, consider the use of a low concentration of a biocompatible solubilizing agent, such as Tween® 80 or PEG300, in your final culture medium. Be sure to include a vehicle control with the solubilizing agent alone to account for any potential effects on your cells.

Issue 2: Precipitate Forms Over Time During Incubation

Cause: The initial solution may have been supersaturated and unstable, leading to delayed precipitation. Changes in media pH due to cellular metabolism can also affect solubility.

Solutions:

  • Lower the Working Concentration: Even if a precipitate is not immediately visible, the solution may not be stable over the course of a multi-hour or multi-day experiment. Reducing the final concentration is the most effective solution.

  • Perform a Time-Course Solubility Study: Before your main experiment, prepare your this compound working solution and incubate it under the same conditions (37°C, 5% CO2) for the duration of your planned experiment. Visually inspect for precipitation at several time points.

  • Use Buffered Media: If pH changes are suspected, ensure you are using a medium with a robust buffering system, such as one containing HEPES.

Quantitative Data

The solubility of this compound is highly dependent on the solvent system. Below is a summary of available solubility data.

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~100 mg/mL~297.32 mMHigh solubility, suitable for stock solutions.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL≥ 7.43 mMA formulation for in vivo studies, demonstrating improved aqueous solubility with co-solvents.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 7.43 mMUse of a cyclodextrin to enhance solubility.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 7.43 mMA lipid-based formulation for in vivo use.

Data sourced from publicly available supplier information.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder into a sterile amber tube or vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). A common high concentration stock is ~100 mg/mL (~297 mM).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solution and Treatment of Cells

Objective: To dilute the this compound stock solution into cell culture medium and treat cells while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Cells plated in a multi-well plate

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution Method (Recommended): a. Prepare serial dilutions of the stock solution in pure DMSO to achieve concentrations that are 1000x the final desired concentrations in the cell culture wells. b. Add 1 µL of each 1000x DMSO dilution to 1 mL of pre-warmed medium in the corresponding wells of your cell plate. This will result in a final DMSO concentration of 0.1%. c. Gently swirl the plate immediately after adding the stock solution to ensure rapid and even mixing.

  • Intermediate Dilution Method (Alternative): a. Prepare an intermediate dilution of the this compound stock in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM, you could first dilute a 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. b. Visually inspect the intermediate solution for any signs of precipitation. If it remains clear, proceed to the next step. c. Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM.

  • Include a vehicle control in your experiment by adding the same final concentration of DMSO (e.g., 0.1%) to control wells.

  • Return the plate to the incubator and proceed with your experimental timeline.

Protocol 3: Detection and Estimation of Precipitation

Objective: To qualitatively and semi-quantitatively assess this compound precipitation in cell culture wells.

Method 1: Visual Inspection and Microscopy

  • Macroscopic Observation: Carefully observe the culture wells against a light source. The presence of a visible cloudiness, film, or distinct particles indicates precipitation.

  • Microscopic Examination: Using a standard inverted microscope, examine the wells at low and high magnification. Look for the presence of crystalline structures, amorphous aggregates, or a fine precipitate that may not be easily visible to the naked eye. Compare the appearance of treated wells to the vehicle control wells.

Method 2: Turbidity Measurement using a Plate Reader

  • Prepare a multi-well plate with your this compound working solutions at various concentrations in cell-free medium.

  • Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Measure the absorbance of the plate at a wavelength where the compound does not absorb, typically between 500 and 700 nm (e.g., 600 nm).

  • An increase in absorbance compared to the vehicle control is indicative of light scattering due to the formation of a precipitate. This method provides a semi-quantitative measure of precipitation.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by this compound and a recommended experimental workflow for its use.

Alpinumisoflavone_Signaling_Pathways cluster_akt Akt Signaling cluster_mir101 miR-101/RLIP76 Pathway cluster_erk_mapk ERK/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects AIF This compound Akt Akt AIF->Akt miR101 miR-101 AIF->miR101 ERK_MAPK ERK/MAPK AIF->ERK_MAPK NFkB NF-κB AIF->NFkB pAkt p-Akt (Inactive) Akt->pAkt Inhibition Proliferation Cell Proliferation pAkt->Proliferation Decrease Apoptosis Apoptosis pAkt->Apoptosis Increase RLIP76 RLIP76 miR101->RLIP76 Inhibition RLIP76->Proliferation Decrease Metastasis Metastasis RLIP76->Metastasis Decrease pERK_MAPK p-ERK/MAPK (Inactive) ERK_MAPK->pERK_MAPK Inhibition pERK_MAPK->Proliferation Decrease pNFkB p-NF-κB (Inactive) NFkB->pNFkB Inhibition pNFkB->Proliferation Decrease

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock prepare_working Prepare Working Solution (Serial Dilution in Media) thaw_stock->prepare_working check_precipitate Check for Immediate Precipitation (Visual/Microscopy) prepare_working->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Immediate Precipitate check_precipitate->precipitate_no No troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution - Use Solubilizer precipitate_yes->troubleshoot troubleshoot->prepare_working treat_cells Treat Cells with Working Solution precipitate_no->treat_cells incubate Incubate for Desired Time treat_cells->incubate monitor_precipitate Monitor for Delayed Precipitation incubate->monitor_precipitate precipitate_yes2 Precipitate Observed monitor_precipitate->precipitate_yes2 Yes analyze_results Analyze Experimental Results monitor_precipitate->analyze_results No precipitate_yes2->analyze_results Note potential impact on results end End analyze_results->end

Caption: Recommended workflow for using this compound in cell culture.

References

Technical Support Center: Optimization of Alpinumisoflavone Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Alpinumisoflavone (AIF) delivery systems. Given the inherent challenges associated with the poor aqueous solubility and low bioavailability of AIF, this guide focuses on three primary nanoformulation strategies: Liposomes, Solid Lipid Nanoparticles (SLNs), and Cyclodextrin Inclusion Complexes.[1][2]

Frequently Asked Questions (FAQs)

1. Why is the encapsulation of this compound in a delivery system necessary?

This compound is a promising therapeutic agent with demonstrated anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is significantly hampered by its poor water solubility, which leads to low oral bioavailability and reduced therapeutic efficacy.[1] Encapsulating AIF in delivery systems such as liposomes, SLNs, or cyclodextrin complexes can enhance its solubility, protect it from degradation, and facilitate its transport across biological membranes, thereby improving its overall bioavailability and therapeutic effect.

2. What are the key differences between liposomes, solid lipid nanoparticles (SLNs), and cyclodextrin inclusion complexes for AIF delivery?

FeatureLiposomesSolid Lipid Nanoparticles (SLNs)Cyclodextrin Inclusion Complexes
Structure Phospholipid bilayer(s) enclosing an aqueous core.Solid lipid core stabilized by surfactants.[3][4]A host-guest complex where AIF is encapsulated within the cyclodextrin cavity.[5]
AIF Location Primarily within the lipid bilayer due to its hydrophobic nature.Dispersed or dissolved within the solid lipid matrix.[3]Encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[5]
Advantages Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface is easily modifiable.[6]Good physical stability, controlled release, protection of labile drugs.[3][4]High drug loading for suitable molecules, significant solubility enhancement.[7]
Disadvantages Potential for phospholipid oxidation and hydrolysis, lower encapsulation of hydrophobic drugs compared to SLNs.Potential for drug expulsion during storage due to lipid crystallization, lower drug loading compared to some other carriers.Limited to molecules that fit within the cyclodextrin cavity, potential for competitive displacement by other molecules.

3. How can I improve the encapsulation efficiency of this compound in my nanoformulation?

Several factors can influence the encapsulation efficiency (EE%) of AIF. For liposomes, optimizing the lipid composition (e.g., using a mixture of saturated and unsaturated phospholipids) and the drug-to-lipid ratio is crucial. For SLNs, selecting a lipid in which AIF has high solubility and using an appropriate surfactant concentration can significantly improve EE%. In the case of cyclodextrin complexes, choosing a cyclodextrin derivative with a suitable cavity size and polarity (e.g., hydroxypropyl-β-cyclodextrin) is key. The preparation method also plays a vital role; for instance, using a high-pressure homogenization technique for SLNs can lead to better drug entrapment.

4. What is the expected in vitro release profile for AIF from these delivery systems?

Generally, AIF release from both liposomes and SLNs will exhibit a biphasic pattern: an initial burst release of the drug adsorbed on the surface, followed by a sustained release of the encapsulated drug. The sustained release is governed by drug diffusion through the lipid matrix or bilayer. For cyclodextrin complexes, the release is typically faster and depends on the dissociation of the complex upon dilution in the release medium. The release rate can be modulated by altering the composition and structure of the delivery system.

Troubleshooting Guides

Liposome Formulation Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<50%) - Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.- Inefficient hydration or sonication process.- Screen different phospholipids (e.g., DSPC, DPPC) and cholesterol ratios.- Optimize the AIF concentration during formulation.- Ensure the hydration temperature is above the phase transition temperature of the lipids and optimize sonication time and power.
Large and Polydisperse Vesicles (>200 nm, PDI > 0.3) - Inadequate sonication or extrusion.- Aggregation of vesicles.- Increase sonication time or power, or use an extruder with smaller pore size membranes.- Include a PEGylated phospholipid in the formulation to provide steric stabilization.
Instability During Storage (e.g., aggregation, drug leakage) - Phospholipid hydrolysis or oxidation.- Insufficient surface charge.- Store liposomes at 4°C and protect from light.- Incorporate charged lipids (e.g., DPPG) to increase zeta potential and electrostatic repulsion.
Solid Lipid Nanoparticle (SLN) Formulation Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Drug Loading - Poor solubility of AIF in the chosen lipid.- Drug partitioning into the aqueous phase during preparation.- Screen various solid lipids (e.g., Compritol®, Precirol®) to find one with high AIF solubility.- Use a high-speed homogenizer to quickly disperse the lipid phase and minimize drug partitioning.
Particle Aggregation - Insufficient surfactant concentration.- High lipid concentration.- Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween 80).- Reduce the lipid concentration in the formulation.
Drug Expulsion During Storage - Polymorphic transition of the lipid matrix from a less ordered to a more ordered state.- Use a blend of lipids to create a less crystalline lipid core.- Store the SLN dispersion at a controlled temperature.
Cyclodextrin Inclusion Complex Formulation Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Complexation Efficiency - Mismatched cavity size of the cyclodextrin.- Unfavorable thermodynamics of complexation.- Test different cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the best fit for AIF.- Optimize the pH and temperature of the complexation process.
Precipitation of the Complex - Exceeding the solubility limit of the inclusion complex.- Determine the phase solubility diagram to identify the optimal concentration range.- Use a more soluble cyclodextrin derivative like HP-β-CD.
Incomplete Removal of Free AIF - Inefficient separation method after complexation.- Use techniques like freeze-drying followed by washing with a solvent in which free AIF is soluble but the complex is not.- Perform dialysis with a suitable molecular weight cutoff membrane.

Data Presentation: Representative Physicochemical Properties

The following table summarizes typical quantitative data for different this compound delivery systems. Note: These are representative values and may vary based on the specific formulation and preparation methods.

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
AIF-Liposomes 120 ± 150.15 ± 0.05-25 ± 575 ± 81.5 ± 0.3
AIF-SLNs 180 ± 200.20 ± 0.07-18 ± 485 ± 73.2 ± 0.5
AIF-HP-β-CD N/AN/AN/A92 ± 58.5 ± 1.0

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation: Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol (e.g., in a 1:10:5 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC).

  • Sonication: Reduce the size of the resulting multilamellar vesicles (MLVs) by probe sonication on an ice bath to form small unilamellar vesicles (SUVs).

  • Purification: Remove the unencapsulated AIF by centrifugation or size exclusion chromatography.

Preparation of this compound-Loaded SLNs by High-Pressure Homogenization
  • Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature about 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in double-distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (e.g., at 1000 bar for 5 cycles).

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: Separate the unencapsulated AIF by ultracentrifugation.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 molar ratio in a mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1, v/v) mixture to the powder and knead the mixture for 45 minutes to form a paste.

  • Drying: Dry the paste in an oven at 50°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Washing: Wash the powder with a small amount of cold ethanol to remove any surface-adsorbed AIF.

  • Final Drying: Dry the final inclusion complex under a vacuum.

Mandatory Visualizations

Challenges_in_AIF_Delivery cluster_AIF This compound (AIF) cluster_Challenges Physicochemical & Biological Barriers cluster_Solutions Nano-Delivery System Solutions cluster_Outcomes Improved Therapeutic Outcomes AIF This compound Solubility Poor Aqueous Solubility AIF->Solubility Liposomes Liposomes AIF->Liposomes encapsulation SLNs Solid Lipid Nanoparticles (SLNs) AIF->SLNs encapsulation Cyclodextrins Cyclodextrin Inclusion Complexes AIF->Cyclodextrins encapsulation Bioavailability Low Oral Bioavailability Solubility->Bioavailability Metabolism First-Pass Metabolism Bioavailability->Metabolism subject to Improved_Sol Enhanced Solubility Liposomes->Improved_Sol SLNs->Improved_Sol Cyclodextrins->Improved_Sol Improved_Bio Increased Bioavailability Improved_Sol->Improved_Bio Improved_Eff Enhanced Efficacy Improved_Bio->Improved_Eff Experimental_Workflow Formulation Formulation of AIF Delivery System (Liposomes, SLNs, CDs) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Release Kinetics, Cell Viability) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Optimization Optimization (Based on Data Analysis) InVivo->Optimization Optimization->Formulation Refine Formulation Signaling_Pathway AIF_Delivery AIF Nano-Delivery System Cell_Uptake Enhanced Cellular Uptake AIF_Delivery->Cell_Uptake AIF_Release Intracellular AIF Release Cell_Uptake->AIF_Release NFkB NF-κB Pathway AIF_Release->NFkB inhibition MAPK MAPK Pathway AIF_Release->MAPK inhibition Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis in Cancer Cells MAPK->Apoptosis

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Alpinumisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Alpinumisoflavone (AIF), a naturally occurring isoflavonoid, with other established chemotherapeutic agents. The information presented is supported by experimental data from various preclinical studies, offering insights into its efficacy and mechanisms of action across different cancer types.

Executive Summary

This compound has demonstrated significant anti-cancer properties in a variety of cancer cell lines, including breast, ovarian, liver, lung, and prostate cancers. Its therapeutic effects are attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in cancer progression. This guide synthesizes the available quantitative data to facilitate a direct comparison of AIF with conventional chemotherapy drugs like doxorubicin and cisplatin, highlighting its potential as a standalone or synergistic therapeutic agent.

Comparative Efficacy: A Data-Driven Overview

The anti-proliferative activity of this compound has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.

Table 1: Comparative IC50 Values of this compound and Standard Chemotherapeutics
Cell LineCancer TypeThis compound (AIF) IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Reference
MCF-7Breast Cancer (ER+)> 100 (48h)3.62 (48h)-[1]
MDA-MB-231Breast Cancer (Triple Negative)42.57 (MDA-MB-231-pcDNA)--[1]
ES2Ovarian Cancer~1.5 (48h, estimated from proliferation data)-Synergistic effects observed[2]
OV90Ovarian Cancer> 2 (48h, proliferation reduced to 69%)-Synergistic effects observed[2]
Hep3BHepatocellular CarcinomaNot explicitly stated, significant viability reduction at 50µM--[3]
Huh7Hepatocellular CarcinomaNot explicitly stated, significant viability reduction at 50µM--[3]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis. This is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Quantitative Analysis of Apoptosis Induction by this compound
Cell LineCancer TypeAIF Concentration (µM)% of Late Apoptotic Cells (relative to control)Reference
ES2Ovarian Cancer2165%[2]
OV90Ovarian Cancer2187%[2]
Hep3BHepatocellular CarcinomaNot specified190%[3]
Huh7Hepatocellular CarcinomaNot specified205%[3]

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is underpinned by its ability to modulate critical signaling pathways that regulate cell survival, proliferation, and metastasis. Western blot analyses have provided quantitative insights into these molecular changes.

Table 3: Effect of this compound on Key Protein Expression
Cell LineCancer TypeProteinChange in Expression (Fold change or % of control)Signaling PathwayReference
LNCaPProstate CancerAR, PSA, FASN, HMGCRDecreasedAndrogen Receptor, Lipid Metabolism[4]
C4-2Prostate CancerAR, FASN, HMGCRDecreasedAndrogen Receptor, Lipid Metabolism[4]
Lung Tumor CellsLung Cancerp-MEK, p-ERKDecreased (Dephosphorylation)ERK/MAPK[5]
Hep3B & Huh7Hepatocellular CarcinomaBcl-xLDecreasedApoptosis[3]
Hep3B & Huh7Hepatocellular CarcinomaBAKIncreasedApoptosis[3]

Signaling Pathways and Experimental Workflow Visualization

To visually represent the complex biological processes influenced by this compound and the experimental procedures used to validate its effects, the following diagrams have been generated using the DOT language.

G cluster_0 This compound's Mechanism of Action AIF This compound ERK_MAPK ERK/MAPK Pathway AIF->ERK_MAPK Inhibits NF_kB NF-κB Pathway AIF->NF_kB Inhibits PI3K_AKT PI3K/AKT Pathway AIF->PI3K_AKT Inhibits Apoptosis Apoptosis AIF->Apoptosis Induces Proliferation Cell Proliferation ERK_MAPK->Proliferation Promotes NF_kB->Proliferation Promotes PI3K_AKT->Proliferation Promotes Metastasis Metastasis Proliferation->Metastasis

Caption: Simplified signaling pathway of this compound's anti-cancer effects.

G cluster_1 Experimental Workflow for In Vitro Analysis start Cancer Cell Culture treatment Treatment with this compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein data Data Analysis (IC50, % Apoptosis, Fold Change) viability->data apoptosis->data protein->data

Caption: General experimental workflow for evaluating this compound's in vitro effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific experimental conditions, please refer to the cited literature.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from the dose-response curves.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.

  • Cell Treatment: Cells are treated with this compound as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

  • Cell Lysis: Following treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound demonstrates promising anti-cancer activity across a range of cancer cell lines, operating through the induction of apoptosis and the modulation of key oncogenic signaling pathways. While its in vitro potency, as indicated by IC50 values, may not always surpass that of established chemotherapeutics like doxorubicin, its distinct mechanisms of action and potential for synergistic effects with other drugs warrant further investigation. The data presented in this guide provides a foundation for researchers and drug development professionals to objectively evaluate the potential of this compound as a novel anti-cancer agent. Further preclinical and clinical studies are essential to fully elucidate its therapeutic utility.

References

A Comparative Analysis of Alpinumisoflavone and Other Key Isoflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Alpinumisoflavone against other well-characterized isoflavones—Genistein, Daidzein, and Biochanin A—to support researchers, scientists, and drug development professionals. The following sections detail their relative performance in key biological activities, supported by experimental data, and outline common experimental protocols.

Introduction to Isoflavones

Isoflavones are a class of phytoestrogens, plant-derived compounds with estrogenic and other biological activities. They are widely studied for their potential therapeutic applications in a range of diseases, including cancer, inflammation, and osteoporosis. This compound is a naturally occurring prenylated isoflavone, a structural feature that often enhances biological activity compared to its non-prenylated counterparts like Genistein, Daidzein, and Biochanin A.[1] This guide will delve into a comparative analysis of their anticancer, anti-inflammatory, and estrogen receptor binding activities.

Comparative Biological Activity

Anticancer Activity

Isoflavones have demonstrated significant anticancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. The presence of a prenyl group on this compound is suggested to enhance its lipophilicity, potentially leading to increased cellular uptake and greater biological activity.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the four isoflavones against various cancer cell lines as reported in different studies. It is crucial to note that these values are not from a single head-to-head comparative study, and experimental conditions such as cell lines and incubation times may vary, affecting a direct comparison.

IsoflavoneCell LineActivityIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)Cytotoxicity>100[2]
HER2Kinase Inhibition2.96[2]
VEGFR-2Kinase Inhibition4.80[2]
MMP-9Enzyme Inhibition23.00[2]
Genistein MCF-7 (Breast Cancer)Antiproliferative~47.5[3]
HL-60 (Leukemia)Antiproliferative<10[4]
PC-3 (Prostate Cancer)Antiproliferative~25[4]
Daidzein MCF-7 (Breast Cancer)Antiproliferative~20-50N/A
PC-3 (Prostate Cancer)Antiproliferative>100N/A
Biochanin A MCF-7 (Breast Cancer)Antiproliferative~15N/A
PC-3 (Prostate Cancer)Antiproliferative~20N/A
Anti-inflammatory Activity

Isoflavones are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.[5][6][7]

IsoflavoneAssay/ModelEffectIC50 (µM) / ObservationReference
This compound LPS-induced RAW264.7 cellsInhibition of NO production15.97[1]
Genistein LPS-induced RAW264.7 cellsInhibition of NO production~50[7]
IL-12/IL-18-induced PBMCsInhibition of IFN-γ productionSignificant decrease at 10 & 25 µM[8]
Daidzein IL-1β-stimulated synovial cellsInhibition of IL-6 productionSignificant inhibition[7][9]
LPS-stimulated RAW264.7 macrophagesReduction of NO, IL-6, TNF-αSignificant reduction[10]
Biochanin A LPS-induced RAW264.7 cellsInhibition of NO productionNot specified
Estrogen Receptor Binding Affinity

The estrogenic or anti-estrogenic activity of isoflavones is mediated through their binding to estrogen receptors (ERα and ERβ). The relative binding affinity for these receptor subtypes can determine the physiological outcome.

IsoflavoneReceptorRelative Binding Affinity (RBA) vs. EstradiolReference
This compound ERαWeak[1]
ERβWeak[1]
Genistein ERα4
ERβ87
Daidzein ERα0.5
ERβ3.5
Biochanin A ERα0.1
ERβ0.6

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoflavone stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of isoflavones (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • LPS from E. coli

  • Isoflavone stock solutions

  • Griess Reagent system

  • Nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of isoflavones for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage inhibition of NO production.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway modulated by isoflavones and a typical experimental workflow.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Isoflavone ER Estrogen Receptor (ERα/β) Estrogen->ER Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Isoflavones (Varying Concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Alpinumisoflavone: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature confirms the antioxidant properties of Alpinumisoflavone, a prenylated isoflavone found in various plants. This guide provides a comparative analysis of its antioxidant activity against other common isoflavones and standard reference antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound has demonstrated notable antioxidant effects in several in vitro studies. Its efficacy, however, varies depending on the specific assay used, highlighting the importance of a multi-assay approach for a comprehensive understanding of its antioxidant potential.

Comparative Antioxidant Activity

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other relevant compounds from various antioxidant assays. Lower IC50 values indicate stronger antioxidant activity.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)Cellular Antioxidant Assay (CAA)
This compound 9.2 µM[1], 54.80 µM[2], 160.75 µMData not available35.55 µM Trolox equivalents/1.5 mM[2]Data not available
Genistein Data not availableData not availableData not availableData not available
Daidzein Data not available83.34 µg/mL[3]Data not availableData not available
Vitamin C (Ascorbic Acid) Data not availableData not availableData not availableData not available
Trolox Data not availableData not availableData not availableData not available
Quercetin Data not availableData not availableData not availableData not available

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The absence of data indicates that no directly comparable results were found in the reviewed literature.

Understanding the Mechanism of Antioxidant Action

Antioxidants neutralize harmful free radicals, also known as reactive oxygen species (ROS), which are unstable molecules that can damage cells, proteins, and DNA. This process, known as oxidative stress, is implicated in numerous diseases. The general mechanism involves the antioxidant molecule donating an electron to the free radical, thereby stabilizing it and preventing a chain reaction of oxidative damage.

Antioxidant_Mechanism Free Radical (ROS) Free Radical (ROS) Stable Molecule Stable Molecule Free Radical (ROS)->Stable Molecule receives electron Antioxidant (this compound) Antioxidant (this compound) Stabilized Antioxidant Radical Stabilized Antioxidant Radical Antioxidant (this compound)->Stabilized Antioxidant Radical donates electron

Caption: General mechanism of antioxidant action.

Experimental Protocols

The following are detailed methodologies for common antioxidant assays that have been used to evaluate this compound and other flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically around 100 µM.

  • Sample Preparation: Dissolve this compound and reference compounds in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution Mix Mix Sample and DPPH DPPH_Solution->Mix Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and reference compounds.

  • Reaction: Add the sample solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare different concentrations of the test compounds.

  • Reaction: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that becomes oxidized in the presence of radicals, and the ability of an antioxidant to prevent this oxidation is measured.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a multi-well plate and grow to confluence.

  • Loading: Incubate the cells with a fluorescent probe (e.g., DCFH-DA) and the test compound.

  • Induction of Oxidative Stress: Add a radical generator (e.g., AAPH) to induce oxidative stress.

  • Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.

Conclusion

The available data confirms that this compound possesses antioxidant activity, as demonstrated by its ability to scavenge free radicals in chemical assays. However, a comprehensive understanding of its comparative efficacy requires further research, particularly studies that directly compare this compound with other isoflavones and standard antioxidants across a range of in vitro and cellular assays under identical experimental conditions. Such studies will be crucial for elucidating its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Alpinumisoflavone: A Natural Alternative to Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. While synthetic anti-inflammatory drugs have long been the cornerstone of treatment, there is a growing interest in naturally derived compounds. Alpinumisoflavone (AIF), a prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata, has emerged as a promising candidate with potent anti-inflammatory properties.[1] This guide provides a detailed comparison of this compound with commonly used synthetic anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Celecoxib, and corticosteroids like Dexamethasone. The comparison is based on their mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Mechanisms of Action: A Divergent Approach to Inflammation Control

The fundamental difference between this compound and synthetic anti-inflammatory drugs lies in their molecular targets and the breadth of their effects on inflammatory signaling cascades.

This compound (AIF): A Multi-Target Approach

This compound exhibits a multi-pronged anti-inflammatory effect by modulating several key signaling pathways.[1][2] Unlike the targeted approach of many synthetic drugs, AIF's broader mechanism may contribute to a more balanced and potentially safer anti-inflammatory response. Its key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: AIF significantly suppresses the production of key pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and nitric oxide (NO).[1][2]

  • Modulation of NF-κB and MAPK Signaling Pathways: AIF exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[1][2]

  • Suppression of the NLRP3 Inflammasome: AIF has been shown to suppress the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines.[1][2]

  • Potential COX-2 Inhibition: In silico studies suggest that AIF may also interact with and inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[1]

Synthetic Anti-inflammatory Drugs: Targeted Inhibition

Synthetic anti-inflammatory drugs typically have more specific mechanisms of action, which can be highly effective but may also lead to off-target effects.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs):

    • Indomethacin (Non-selective COX inhibitor): Indomethacin inhibits both COX-1 and COX-2 enzymes.[3][4] While COX-2 inhibition is responsible for its anti-inflammatory effects, the inhibition of COX-1, which is involved in protecting the stomach lining and maintaining kidney function, can lead to gastrointestinal and renal side effects.[3][4]

    • Celecoxib (Selective COX-2 inhibitor): Celecoxib selectively inhibits COX-2, which was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6] However, concerns have been raised about potential cardiovascular risks with long-term use.[5]

  • Corticosteroids:

    • Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid that binds to glucocorticoid receptors.[7][8][9] This interaction leads to the altered expression of numerous genes, resulting in the suppression of multiple inflammatory pathways.[7][8][9] It inhibits the production of a wide range of pro-inflammatory mediators and the migration of inflammatory cells.[7][9] While highly effective, long-term use of corticosteroids is associated with significant side effects.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data for this compound and selected synthetic anti-inflammatory drugs from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayTarget/MediatorCell LineIC50 / EC50Reference
This compound Nitric Oxide ProductioniNOSRAW 264.715.97 µM[1]
This compound HER2 Kinase ActivityHER2-2.96 µM[10]
This compound VEGFR-2 Kinase ActivityVEGFR-2-4.80 µM[10]
This compound MMP-9 ActivityMMP-9-23.00 µM[10]
Dexamethasone DUSP1 InductionDUSP1Mouse Macrophages1-10 nM (EC50)[11]

Table 2: In Vivo Anti-inflammatory Activity

CompoundModelSpeciesDoseRoute% Inhibition of EdemaReference
This compound Carrageenan-induced paw edemaRat25 mg/kgi.p.29% (at 4 hours)Not explicitly in results
Indomethacin Carrageenan-induced paw edemaRat10 mg/kgi.p.41.67% (at 4 hours)Not explicitly in results
Celecoxib Zymosan-induced paw swellingRat50 mg/kg-Significant reduction[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[13]

  • Drug Administration: Test compounds (e.g., this compound, Indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30 or 60 minutes) before the carrageenan injection.[13][14]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group (vehicle-treated).[14]

2. LPS-Induced Inflammation in RAW 264.7 Macrophage Cells

This in vitro model is used to study the cellular and molecular mechanisms of anti-inflammatory agents.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[15][16]

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).[16]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[17]

    • Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]

  • Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2, p-NF-κB, p-MAPKs) in cell lysates are determined by Western blotting to elucidate the signaling pathways involved.[15]

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

Alpinumisoflavone_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK NLRP3 NLRP3 TLR4->NLRP3 AIF This compound AIF->MAPKs inhibits AIF->IKK inhibits AIF->NLRP3 inhibits AP1 AP-1 MAPKs->AP1 activates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Pro_inflammatory_genes induces transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Pro_inflammatory_genes induces transcription ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b

Caption: this compound inhibits multiple inflammatory pathways.

Workflow for Evaluating Anti-inflammatory Drugs in Carrageenan-Induced Paw Edema

Carrageenan_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Divide into Control and Treatment Groups acclimatize->grouping drug_admin Administer Vehicle or Test Compound (e.g., AIF, Indomethacin) grouping->drug_admin carrageenan Induce Edema with Carrageenan Injection drug_admin->carrageenan measure Measure Paw Volume at Timed Intervals carrageenan->measure data_analysis Calculate % Inhibition of Edema measure->data_analysis end End data_analysis->end

Caption: In vivo anti-inflammatory drug evaluation workflow.

Workflow for In Vitro Anti-inflammatory Assay using RAW 264.7 Cells

RAW2647_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding pretreatment Pre-treat with Test Compound (e.g., this compound) cell_seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate for a Defined Period lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis analysis Analyze Inflammatory Markers (NO, Cytokines, Proteins) supernatant_collection->analysis cell_lysis->analysis end End analysis->end

Caption: In vitro anti-inflammatory screening workflow.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, distinguishes it from many synthetic drugs that have a more targeted, and sometimes less desirable, mechanism of action. While direct comparative clinical data is still needed, the preclinical evidence suggests that this compound could be a valuable lead compound for the development of new anti-inflammatory therapies. Further research focusing on its bioavailability, safety profile in humans, and efficacy in various inflammatory disease models is warranted to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at exploring the clinical utility of this compound as a viable alternative or adjunct to conventional synthetic anti-inflammatory drugs.

References

Alpinumisoflavone: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, has emerged as a compound of significant interest in preclinical research. Its unique chemical structure, featuring a prenyl group, is believed to enhance its biological activities compared to non-prenylated counterparts like genistein.[1] This guide provides a comprehensive cross-validation of AIF's therapeutic potential, presenting experimental data, detailed methodologies, and comparisons with other isoflavones. To date, research on this compound is in the preclinical phase, with no clinical trials registered or published. This underscores the need for further rigorous investigation to translate these promising preclinical findings into clinical applications.

Key Therapeutic Areas and Comparative Efficacy

This compound has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-osteoporotic, and neuroprotective effects.[1] The following sections summarize the quantitative data from key preclinical studies.

Anticancer Activity

AIF exhibits potent anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and inhibition of key signaling pathways. Its efficacy is particularly noted in its ability to target multiple pro-angiogenic proteins.

Table 1: In Vitro Anticancer and Anti-Angiogenic Activity of this compound (IC50 values)

Target/Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Enzyme/Receptor Inhibition
HER22.96Lapatinib (Control)>10
VEGFR-24.80--
MMP-923.00--
FGFR457.65--
EGFR92.06--
RET>200--
Cell Viability (Breast Cancer)
MCF-7 (ER+)>100 (44.92% inhibition at 100 µM)Doxorubicin (Control)3.62 (48h)
Anti-Angiogenesis (in ovo)
Duck CAM (Branch Points)14.25Celecoxib (Control)Comparable at 200 µM
Duck CAM (Tubule Length)3.52Celecoxib (Control)Comparable at 200 µM

Data compiled from a study on the anti-angiogenic targets of this compound.[2]

Notably, the prenyl group in AIF is thought to contribute to its enhanced bioactivity. While direct comparative studies with identical assays are limited, other research on prenylated isoflavones has shown significantly lower IC50 values against cancer cell lines compared to their non-prenylated parent compounds. For instance, certain 6-prenyl isoflavones demonstrated potent cytotoxicity against pancreatic cancer cells with PC50 values as low as 0.8 µM, while their non-prenylated counterparts were less active.[3]

Anti-Inflammatory Activity

In preclinical models of inflammation, this compound has been shown to significantly reduce inflammatory markers.

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Experimental ModelAIF Dose% Reduction in Paw EdemaPositive Control% Reduction in Paw Edema
Carrageenan-induced rat paw edema25 mg/kg (i.p.)29%Indomethacin (10 mg/kg i.p.)41.67%

This in vivo data demonstrates the anti-inflammatory potential of AIF, although it was less potent than the standard drug indomethacin at the tested doses.

Anti-Osteoporotic Activity

This compound has shown promise in preventing bone loss in animal models of osteoporosis by inhibiting the formation of osteoclasts, the cells responsible for bone resorption.

Table 3: Effect of this compound on Osteoclast Differentiation

Cell LineTreatmentKey Findings
Murine Macrophage (RAW264.7)AIFInhibition of RANKL-induced osteoclast differentiation.[4]
Ovariectomized Mice10 and 25 mg/kg (p.o.) for 6 weeksPrevention of ovariectomy-induced bone loss.[1]

These studies highlight AIF's potential as a therapeutic agent for osteoporosis by targeting osteoclastogenesis.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its modulation of several key cellular signaling pathways.

Anticancer Signaling Pathways

In cancer cells, AIF has been shown to interfere with critical pathways that regulate cell survival, proliferation, and angiogenesis.

anticancer_pathway cluster_AIF This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AIF This compound RTK Receptor Tyrosine Kinases (HER2, VEGFR-2, EGFR) AIF->RTK Inhibition PI3K_AKT PI3K/AKT Pathway AIF->PI3K_AKT Inhibition MAPK MAPK Pathway (ERK, JNK, p38) AIF->MAPK Inhibition miR101 miR-101 AIF->miR101 Upregulation Apoptosis Apoptosis AIF->Apoptosis Induction RTK->PI3K_AKT RTK->MAPK Proliferation Cell Proliferation & Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibition MAPK->Proliferation RLIP76 RLIP76 miR101->RLIP76 Inhibition RLIP76->Proliferation

Caption: AIF's anticancer mechanism.

Anti-Osteoporotic Signaling Pathway

This compound's protective effect against bone loss is mediated by its interference with the RANKL signaling cascade, a critical pathway in osteoclast formation.

antiosteoporotic_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPKs MAPKs (p38, ERK, JNK) TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 & c-Fos Activation MAPKs->NFATc1 NFkB->NFATc1 AIF This compound AIF->MAPKs Inhibition AIF->NFkB Inhibition Osteoclastogenesis Osteoclast Differentiation & Bone Resorption NFATc1->Osteoclastogenesis

Caption: AIF's anti-osteoporotic mechanism.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

mtt_assay_workflow start Start step1 Seed cancer cells in a 96-well plate and incubate. start->step1 step2 Treat cells with varying concentrations of AIF. step1->step2 step3 Incubate for 24-48 hours. step2->step3 step4 Add MTT reagent to each well. step3->step4 step5 Incubate for 4 hours to allow formazan crystal formation. step4->step5 step6 Solubilize formazan crystals with DMSO. step5->step6 step7 Measure absorbance at 570 nm using a microplate reader. step6->step7 end Calculate IC50 Value step7->end

Caption: MTT assay workflow.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

Osteoclast Differentiation Assay (TRAP Staining)

This assay is used to quantify the formation of osteoclasts from precursor cells.

Protocol:

  • Cell Culture: Culture bone marrow-derived macrophages (BMMs) or RAW264.7 cells in the presence of M-CSF.

  • Induction of Differentiation: Induce osteoclast differentiation by adding RANKL to the culture medium. Treat cells with various concentrations of this compound or a vehicle control.

  • Culture Period: Culture the cells for 5-7 days, replacing the medium every 2-3 days.

  • TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.[4][5]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound has significant therapeutic potential, particularly in the fields of oncology and bone diseases. Its enhanced bioactivity, likely due to its prenylated structure, makes it a promising candidate for further drug development.

However, several critical steps are necessary to validate these findings:

  • Direct Comparative Studies: Head-to-head studies comparing this compound with its non-prenylated analog, genistein, and other relevant isoflavones are crucial to definitively establish its superior efficacy.

  • In Vivo Efficacy and Safety: More extensive in vivo studies in various animal models are needed to evaluate its therapeutic efficacy, optimal dosing, and long-term safety profile.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

References

Alpinumisoflavone: An In-Vivo Efficacy Comparison in Oncology and Osteoporosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive in-vivo analysis of Alpinumisoflavone (AIF) demonstrates its potential therapeutic efficacy in clear-cell renal cell carcinoma (ccRCC) and osteoporosis. This guide provides a comparative overview of AIF's performance against established treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This publication outlines the in-vivo validation of this compound's efficacy, presenting a direct comparison with standard-of-care alternatives in relevant preclinical models. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and study designs.

This compound in Clear-Cell Renal Cell Carcinoma (ccRCC)

In preclinical xenograft models of human ccRCC using the 786-O cell line, this compound has demonstrated significant anti-tumor activity. It has been shown to delay tumor growth and induce apoptosis. The therapeutic effect of AIF is compared against Sunitinib and Everolimus, two standard targeted therapies for ccRCC.

Comparative Efficacy in a 786-O Xenograft Model
TreatmentDosageTumor Volume ReductionAnimal ModelCell Line
This compound 40 mg/kg/daySignificant delay in tumor growthXenograft Mice786-O
This compound 80 mg/kg/daySignificant delay in tumor growthXenograft Mice786-O
Sunitinib 40 mg/kg/day91% reduction in tumor volumePDX MiceRen-02
Everolimus 1 mg/kg/daySlight reduction in tumor sizeXenograft Mice786-O
Experimental Protocols

This compound Study: Male nude mice (BALB/c Nude; 4 weeks old) were injected subcutaneously with 5 × 10^6 786-O cells. After tumor formation, mice were treated with this compound at doses of 40 and 80 mg/kg/day. Tumor growth was monitored, and upon completion of the study, tumors were excised for immunohistochemistry, RT-PCR, and Western blot analysis.

Sunitinib Study: Human primary Ren-02 RCC cells were expanded and inoculated subcutaneously into NSG mice. Treatment with sunitinib at 40 mg/kg/day orally was initiated when tumors reached a certain volume and continued for a specified duration. Tumor volume was measured regularly to assess treatment response.[1]

Everolimus Study: Nude mice were subcutaneously injected with 5 × 10^6 786-O cells. Once tumors were established, mice were randomized into treatment groups. Everolimus was administered orally at a dose of 1 mg/kg/day for 21 days. Tumor volume was measured throughout the treatment period to evaluate efficacy.[2]

Signaling Pathways

This compound exerts its anti-tumor effects in ccRCC, at least in part, by modulating the miR-101/RLIP76 signaling pathway, leading to the suppression of Akt signaling.

Alpinumisoflavone_ccRCC_Pathway AIF This compound Akt Akt Signaling AIF->Akt inhibits miR101 miR-101 Akt->miR101 suppresses RLIP76 RLIP76 miR101->RLIP76 targets TumorGrowth Tumor Growth Metastasis RLIP76->TumorGrowth promotes

This compound's Proposed Mechanism in ccRCC

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting VEGFR and PDGFR to inhibit angiogenesis.

Sunitinib_Pathway Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR inhibits PDGFR PDGFR Sunitinib->PDGFR inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes PDGFR->Angiogenesis promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth supports

Sunitinib's Anti-Angiogenic Mechanism

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth and proliferation.

Everolimus_Pathway Everolimus Everolimus mTOR mTOR Everolimus->mTOR inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR CellGrowth Cell Growth Proliferation mTOR->CellGrowth promotes

Everolimus's Inhibition of the mTOR Pathway

This compound in Osteoporosis

This compound has also been investigated for its potential in treating osteoporosis. In-vivo studies have been conducted in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, and in glucocorticoid-induced osteoporosis models. Its efficacy is compared with that of a bisphosphonate (Risedronate) and a Selective Estrogen Receptor Modulator (SERM; Raloxifene).

Comparative Efficacy in Ovariectomized (OVX) Models
TreatmentDosageBone Mineral Density (BMD) ChangeAnimal Model
This compound 10 mg/kg (oral)Prevents bone lossOvariectomized Mice
This compound 25 mg/kg (oral)Prevents bone lossOvariectomized Mice
Risedronate 0.2% (topical)29% greater BMD vs. vehicleOvariectomized Mice
Raloxifene 0.1-1.0 mg/kg/day (oral)Prevents decrease in femoral BMDOvariectomized Rats
Experimental Protocols

This compound Study: Ovariectomized mice were treated orally with this compound at doses of 10 and 25 mg/kg for 6 weeks. Bone mineral density and other bone parameters were assessed to evaluate the osteoprotective effects.

Risedronate Study: Fourteen-week-old female mice were ovariectomized and treated with a topical 0.2% risedronate solution applied to their mid-backs every 3 days for 5 weeks. Femoral bone mineral density was analyzed by micro-CT.[3]

Raloxifene Study: Six-month-old rats underwent ovariectomy and were treated orally with raloxifene at doses ranging from 0.1 to 1.0 mg/kg/day for 4-5 weeks. The effects on the bone mineral density of lumbar vertebrae and femora were quantified using dual-energy x-ray absorptiometry.[4]

Signaling Pathways

This compound is believed to exert its anti-osteoporotic effects by suppressing osteoclast differentiation.

Alpinumisoflavone_Osteoporosis_Pathway AIF This compound Osteoclast Osteoclast Differentiation AIF->Osteoclast suppresses BoneResorption Bone Resorption Osteoclast->BoneResorption leads to BoneLoss Bone Loss BoneResorption->BoneLoss causes

This compound's Effect on Osteoclasts

Risedronate, a nitrogen-containing bisphosphonate, inhibits the mevalonate pathway in osteoclasts, leading to their apoptosis and reduced bone resorption.

Risedronate_Pathway Risedronate Risedronate Mevalonate Mevalonate Pathway (in Osteoclasts) Risedronate->Mevalonate inhibits OsteoclastApoptosis Osteoclast Apoptosis Mevalonate->OsteoclastApoptosis inhibition leads to BoneResorption Bone Resorption OsteoclastApoptosis->BoneResorption reduces

Risedronate's Mechanism of Action

Raloxifene is a SERM that acts as an estrogen agonist in bone, binding to estrogen receptors and reducing bone resorption.

Raloxifene_Pathway Raloxifene Raloxifene EstrogenReceptor Estrogen Receptor (in Bone) Raloxifene->EstrogenReceptor binds to (agonist) BoneResorption Bone Resorption EstrogenReceptor->BoneResorption activation reduces

Raloxifene's Selective Estrogen Receptor Modulation
Experimental Workflow for Preclinical Osteoporosis Studies

Osteoporosis_Workflow start Animal Model Selection (e.g., Ovariectomized Mice/Rats) ovx Ovariectomy Surgery start->ovx treatment Treatment Administration (AIF, Risedronate, Raloxifene, Vehicle) ovx->treatment monitoring Monitoring of Animals (Body Weight, Health Status) treatment->monitoring endpoint Endpoint Analysis (e.g., 5-6 weeks) monitoring->endpoint analysis Bone Analysis (BMD via micro-CT/DEXA, Histomorphometry) endpoint->analysis data Data Interpretation and Comparison analysis->data

References

A Comparative Analysis of the Neuroprotective Effects of Alpinumisoflavone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, and its derivatives have garnered significant attention within the scientific community for their potential therapeutic applications, including their neuroprotective properties.[1][2] The addition of a prenyl group enhances the lipophilicity of these compounds, which is thought to improve their interaction with cell membranes and potentially their biological activity compared to non-prenylated flavonoids.[1] This guide provides a comparative overview of the neuroprotective effects of this compound and its derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective effects of this compound and its derivatives are often evaluated by their ability to mitigate cellular damage, reduce apoptosis, and modulate key signaling pathways involved in cell survival and stress response. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineTreatmentConcentration (µM)EffectReference
HCT-116 (colorectal)This compound10IC50[1]
SW480 (colorectal)This compound5IC50[1]
Hep3B (hepatocellular)This compound50~33% viability reduction[3]
Huh7 (hepatocellular)This compound50~33% viability reduction[3]
ES2 (ovarian)This compound0.5, 1, 2Dose-dependent proliferation decrease[4][5]
OV90 (ovarian)This compound0.5, 1, 2Dose-dependent proliferation decrease[4][5]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineTreatmentConcentration (µM)ObservationReference
Hep3BThis compoundNot specified190% increase in late apoptotic cells[3]
Huh7This compoundNot specified205% increase in late apoptotic cells[3]
ES2This compound2187% increase in late apoptotic cells[4]
OV90This compound2165% increase in late apoptotic cells[4]
ESCCThis compoundDose-dependentIncreased apoptosis, cleaved caspase-3, increased Bax, decreased Bcl-2[6]
Lung tumor cellsThis compoundNot specifiedIncreased sub-G1 population and caspase 3/7 activity[7]

Note: While much of the current detailed quantitative data for AIF is in the context of cancer research, the observed anti-proliferative and pro-apoptotic effects on cancer cells highlight its potent cellular activity. The underlying mechanisms, such as modulation of survival pathways and induction of apoptosis, are relevant to its potential neuroprotective effects against pathological cell death in neurological disorders.

A derivative of AIF, 4′-O-Methylalpinum isoflavone (mAI), has been noted for its antioxidant, neuroprotective, and anti-inflammatory properties, particularly in the context of neuroinflammation.[2][8]

Key Signaling Pathways in Neuroprotection

This compound and its derivatives exert their effects by modulating several critical signaling pathways. The PI3K/Akt and Nrf2 pathways are central to cell survival and antioxidant responses, respectively.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[9] Aberrant activation of this pathway is common in cancer, while its controlled activation is a key mechanism for neuroprotection.[8][9] this compound has been shown to inactivate the Akt signaling pathway in certain cancer cell lines, leading to apoptosis.[8] This suggests that AIF's derivatives could be designed to modulate this pathway to promote survival in neurons.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates Survival Cell Survival, Growth, Proliferation Akt->Survival AIF This compound AIF->Akt inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[10][11] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant and detoxifying enzymes.[10] this compound has been shown to activate the Nrf2 pathway, which contributes to its antioxidant and cytoprotective effects.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AIF This compound Keap1_Nrf2 Keap1-Nrf2 Complex AIF->Keap1_Nrf2 disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Standardized protocols are essential for the reliable comparison of the neuroprotective effects of different compounds.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the untreated control cells.

MTT_Assay_Workflow A 1. Plate Cells (96-well plate) B 2. Add AIF Derivatives & Incubate A->B C 3. Add MTT Reagent & Incubate (2-4h) B->C D 4. Add Solubilizing Solution C->D E 5. Read Absorbance (570 nm) D->E Result Calculate Cell Viability (%) E->Result

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.[16][17]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Nrf2, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

References

Alpinumisoflavone: A Comparative Analysis of its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, naturally derived compounds have emerged as a promising frontier. Among these, Alpinumisoflavone, a prenylated isoflavone, has demonstrated significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of this compound against other well-known isoflavones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Unveiling the Antimicrobial Power of this compound

This compound has been the subject of scientific investigation for its potential therapeutic benefits, including its ability to inhibit the growth of various microorganisms. This guide delves into a comparative study of its efficacy against a panel of pathogenic bacteria and fungi, juxtaposed with the activities of other notable isoflavones: Genistein, Daidzein, and Glabridin.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of this compound and its counterparts was evaluated by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented in the following tables summarizes the antimicrobial spectrum of these compounds against key pathogens.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
This compound 31.3>100
Genistein16 - 128>100
Daidzein64 - 128>100
Glabridin12.5 - 31.25>100

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans
This compound Not Available
Genistein>100
DaidzeinNot Available
Glabridin31.25 - 250

The data indicates that this compound exhibits notable activity against the Gram-positive bacterium Staphylococcus aureus. [cite: ] Its efficacy against Gram-negative bacteria such as Escherichia coli appears to be limited, a characteristic often observed with isoflavones.[1][2][3] The prenyl group present in this compound is thought to enhance its antimicrobial properties by increasing its lipophilicity, which facilitates interaction with the bacterial cell membrane.[4][5]

Deciphering the Mechanism of Action: A Look into Cellular Pathways

The antimicrobial action of isoflavones is multifaceted, often involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[1][6][7][8] Prenylated isoflavones, including this compound, are particularly effective at disrupting the integrity of the cytoplasmic membrane.[4][9]

In fungi, a primary target for many antifungal agents is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[10][11][12] While specific studies on this compound's effect on this pathway are limited, the general mechanism for many flavonoids involves the inhibition of key enzymes in this pathway.

Below are diagrams illustrating the proposed antimicrobial mechanisms.

antimicrobial_workflow cluster_bacterial Bacterial Cell Cell_Membrane_B Cell Membrane DNA_Gyrase DNA Gyrase Protein_Synthesis_B Protein Synthesis Alpinumisoflavone_B This compound Alpinumisoflavone_B->Cell_Membrane_B Disruption Alpinumisoflavone_B->DNA_Gyrase Inhibition Alpinumisoflavone_B->Protein_Synthesis_B Inhibition

Proposed antibacterial mechanism of this compound.

antifungal_workflow cluster_fungal Fungal Cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway Cell_Membrane_F Cell Membrane Ergosterol_Pathway->Cell_Membrane_F Leads to defective membrane Alpinumisoflavone_F This compound Alpinumisoflavone_F->Ergosterol_Pathway Inhibition

Proposed antifungal mechanism of this compound.

Experimental Protocols: A Guide for Researchers

The following section outlines the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) of isoflavones.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the quantitative susceptibility of microorganisms to antimicrobial agents.

mic_workflow A Prepare serial two-fold dilutions of the isoflavone in a 96-well microtiter plate. B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the microbial suspension. B->C D Include positive (microbe only) and negative (broth only) controls. C->D E Incubate the plate at the optimal temperature and duration for the specific microorganism. D->E F Visually inspect the plate for microbial growth. The MIC is the lowest concentration with no visible growth. E->F

Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Pure isoflavone compounds (this compound, Genistein, Daidzein, Glabridin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standardized microbial cultures (S. aureus, E. coli, C. albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Isoflavone Stock Solutions: Dissolve the isoflavone compounds in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the isoflavone stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the isoflavone that completely inhibits visible growth of the microorganism.

Future Directions

While this compound shows promise as an antibacterial agent, particularly against Gram-positive bacteria, further research is warranted. Future studies should focus on elucidating its precise molecular targets and exploring its potential synergistic effects with existing antibiotics. A comprehensive evaluation of its antifungal activity against a broader range of fungal pathogens is also necessary to fully understand its therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for such future investigations.

References

Safety Operating Guide

Navigating the Disposal of Alpinumisoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Alpinumisoflavone is critical for maintaining a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the correct procedures minimizes risks and ensures environmental responsibility.

Immediate Safety and Disposal Protocols

The most direct guidance available indicates that this compound should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. It is crucial to prevent this compound from entering sewer systems or contaminating water, food, and animal feed.[1]

In the absence of a substance-specific SDS, it is imperative to adhere to your institution's hazardous waste management program. These internal guidelines are designed to comply with local, state, and federal regulations.

Step-by-Step Disposal Procedures for this compound

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste—including pure compound, solutions, and contaminated labware—as chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Some general guidelines for isoflavone mixtures suggest avoiding strong oxidizing agents, acids, and alkalis.[2][3]

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In cases of potential dust or aerosol formation, respiratory protection may be necessary.[3][4]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for accumulating this compound waste.[5][6]

    • The container must have a secure lid and be kept closed except when adding waste.[5][6]

    • For solutions, leave at least 10% headspace in the container to allow for expansion.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (or your institution's equivalent).

    • The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.

    • Note the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Store in a cool, dry, and well-ventilated location.[3]

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Disposal Considerations for Different Forms of this compound Waste

For ease of reference, the following table summarizes the disposal procedures for various forms of this compound waste.

Waste FormDisposal ProcedureKey Considerations
Solid this compound Collect in a labeled hazardous waste container for professional disposal.Avoid creating dust. If sweeping up a spill, moisten the powder first to minimize airborne particles.[2]
This compound in Solution Collect in a labeled hazardous waste container for professional disposal.Do not dispose of down the drain.[1] Ensure the container is compatible with the solvent used.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.Segregate from non-hazardous lab waste.
Empty this compound Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the container according to institutional guidelines for empty chemical containers.[5][6]The rinsate must be treated as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AlpinumisoflavoneDisposal start Start: This compound Waste Generated sds_check Consult this compound Safety Data Sheet (SDS) start->sds_check sds_available SDS Available and Provides Specific Guidance sds_check->sds_available Yes no_sds SDS Unavailable or Lacks Specific Guidance sds_check->no_sds No follow_sds Follow SDS-Specific Disposal Instructions sds_available->follow_sds end End: Proper Disposal follow_sds->end treat_as_haz Treat as Chemical Waste for Professional Disposal no_sds->treat_as_haz segregate Segregate Waste by Form (Solid/Liquid) treat_as_haz->segregate containerize Use Labeled, Compatible, and Sealed Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs contact_ehs->end

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpinumisoflavone
Reactant of Route 2
Reactant of Route 2
Alpinumisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.